2-methoxy-4-(trifluoromethoxy)benzoic Acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-4-(trifluoromethoxy)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O4/c1-15-7-4-5(16-9(10,11)12)2-3-6(7)8(13)14/h2-4H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSXIWDPTFEOFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OC(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848947-91-1 | |
| Record name | 2-Methoxy-4-(trifluoromethoxy)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-methoxy-4-(trifluoromethoxy)benzoic acid: Structure, Properties, and Synthetic Exploration
For the attention of: Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Novel Scaffold for Chemical Innovation
In the landscape of medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation. The introduction of fluorine-containing moieties, in particular, has become a powerful tool for modulating the physicochemical and biological properties of organic molecules. This guide provides a comprehensive technical overview of a compound of emerging interest: 2-methoxy-4-(trifluoromethoxy)benzoic acid. While direct experimental data for this specific molecule is not extensively available in public literature, this document, grounded in established chemical principles and data from closely related analogues, aims to serve as an authoritative resource for researchers looking to synthesize, characterize, and utilize this promising chemical entity. We will delve into its structural attributes, predict its key properties, propose a robust synthetic pathway, and explore its potential applications, particularly in the realm of drug discovery.
Section 1: Molecular Architecture and Physicochemical Profile
The chemical structure of this compound is characterized by a benzene ring substituted with a carboxylic acid group, a methoxy group in the ortho position, and a trifluoromethoxy group in the para position. This specific arrangement of functional groups is anticipated to bestow a unique combination of electronic and steric properties upon the molecule.
Structural Formula:
The interplay between the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethoxy group, mediated by the aromatic ring, is expected to significantly influence the molecule's reactivity and acidity. The trifluoromethoxy group (-OCF3) is a particularly interesting substituent in modern medicinal chemistry. It is highly lipophilic and metabolically stable, often serving as a bioisostere for other groups to enhance a drug candidate's pharmacokinetic profile.[1][2]
Predicted Physicochemical Properties
Based on the analysis of structurally similar compounds, such as 4-methoxy-2-(trifluoromethyl)benzoic acid and other substituted benzoic acids, we can predict the key physicochemical properties of this compound.[3] These predicted values provide a crucial starting point for experimental design and characterization.
| Property | Predicted Value | Rationale and Comparative Insights |
| Molecular Formula | C9H7F3O4 | Based on the constituent atoms. |
| Molecular Weight | 236.15 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Similar substituted benzoic acids are typically solids at room temperature.[3][4][5][6] |
| Melting Point | 140-155 °C | Inferred from related compounds like 4-methoxy-2-(trifluoromethyl)benzoic acid (147-150 °C).[3] The substitution pattern will influence crystal lattice packing. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, methanol, ethyl acetate) | The carboxylic acid moiety provides some water solubility, but the trifluoromethoxy group enhances lipophilicity, favoring solubility in organic solvents.[4] |
| pKa | ~3.5 - 4.0 | The acidity will be enhanced by the electron-withdrawing trifluoromethoxy group. The ortho-methoxy group may also increase acidity due to the "ortho effect," which involves steric hindrance that forces the carboxylic acid group out of the plane of the benzene ring, reducing resonance stabilization of the acid form.[7][8][9] |
Section 2: A Proposed Synthetic Pathway
The synthesis of this compound can be approached through a multi-step sequence starting from commercially available precursors. The following protocol is a proposed, logically sound route based on established synthetic methodologies for substituted benzoic acids and the introduction of trifluoromethoxy groups.[10][11][12]
Synthetic Workflow Overview
The proposed synthesis involves the protection of a phenol, followed by trifluoromethoxylation, ortho-lithiation and carboxylation, and finally deprotection. This strategy allows for the regioselective introduction of the required functional groups.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Trifluoromethoxylation of 4-Bromo-2-methoxyphenol
-
Rationale: This step introduces the key trifluoromethoxy group. A variety of reagents can be used for this transformation, with Ruppert's reagent (TMSCF3) in the presence of a suitable initiator being a common choice for the trifluoromethoxylation of phenols.
-
Procedure:
-
To a stirred solution of 4-bromo-2-methoxyphenol (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), add a suitable base such as potassium carbonate (K2CO3, 1.5 eq).
-
Cool the mixture to 0 °C and add a trifluoromethylating agent, for example, 2,2-difluoro-1,3-dimethylimidazolidine (DFI) or similar electrophilic trifluoromethylating reagents, portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-bromo-3-methoxy-4-(trifluoromethoxy)benzene.
-
Step 2: Ortho-lithiation and Carboxylation
-
Rationale: Ortho-lithiation directed by the methoxy group is a powerful tool for the regioselective introduction of a substituent adjacent to it. The resulting organolithium species can then be trapped with carbon dioxide to form the carboxylic acid.
-
Procedure:
-
Dissolve 1-bromo-3-methoxy-4-(trifluoromethoxy)benzene (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (n-BuLi, 1.1 eq) in hexanes dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1-2 hours to allow for complete lithium-halogen exchange.
-
Bubble dry carbon dioxide gas through the solution for 30-60 minutes, or add an excess of crushed dry ice.
-
Allow the reaction mixture to slowly warm to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Acidify the aqueous layer with 1 M hydrochloric acid (HCl) to a pH of ~2, which will precipitate the benzoic acid derivative.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.
-
Section 3: Potential Applications in Drug Discovery and Development
The unique combination of a methoxy and a trifluoromethoxy group on a benzoic acid scaffold makes this compound a compelling building block for the synthesis of novel bioactive molecules. The trifluoromethyl and trifluoromethoxy groups are known to enhance metabolic stability and lipophilicity, which can improve the pharmacokinetic properties of drug candidates.[2][13]
Rationale for Interest in Medicinal Chemistry
-
Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation. This can lead to a longer in vivo half-life for drugs containing this moiety.
-
Lipophilicity and Membrane Permeability: The trifluoromethoxy group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its biological target.[1]
-
Modulation of Acidity and Binding Interactions: The electronic properties of the trifluoromethoxy group can influence the pKa of the carboxylic acid and alter the molecule's ability to form hydrogen bonds and other non-covalent interactions with protein targets.
Hypothetical Target Pathway: Kinase Inhibition
Many kinase inhibitors feature substituted aromatic cores that occupy the ATP-binding pocket of the enzyme. The this compound scaffold could be elaborated to generate potent and selective kinase inhibitors. For instance, the carboxylic acid could be converted to an amide, which is a common functional group in many approved kinase inhibitors.
Caption: Hypothetical mechanism of a kinase inhibitor derived from the target compound.
Section 4: Conclusion and Future Outlook
This compound represents a novel and synthetically accessible building block with significant potential for applications in drug discovery and materials science. While this guide has provided a theoretical framework for its properties and synthesis, experimental validation is the crucial next step. Researchers are encouraged to utilize the proposed synthetic protocol as a starting point for their own investigations. The unique electronic and steric properties conferred by the ortho-methoxy and para-trifluoromethoxy substituents make this a scaffold worthy of exploration for the development of next-generation therapeutics and functional materials.
References
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3-(Trifluoromethyl)anisole CAS 454-90-0 - Benchchem .
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4-Methoxy-2-(trifluoromethyl)benzoic acid | 127817-85-0 - Sigma-Aldrich .
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Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC - NIH .
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2,4,5-trifluoro 3-methoxy Benzoic Acid(112811-65-1) - Tradeindia .
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Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent .
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Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC .
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3-Fluoro-5-(trifluoromethyl)benzoic acid | CAS 161622-05-5 | Ossila .
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US5380926A - Method of making 3-methoxy-2,4,5-trifluorobenzoic acid - Google Patents .
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2-Methoxy-4-(trifluoromethyl)benzoic acid - CymitQuimica .
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5 Fluoro 2 Methoxy Benzoic Acid Manufacturer - Enanti Labs .
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Cas 394-04-7,5-FLUORO-2-METHOXYBENZOIC ACID | lookchem .
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Trifluoromethyl ethers – synthesis and properties of an unusual substituent - Beilstein Journals .
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CAS 454-90-0 3-(Trifluoromethyl)anisole - BOC Sciences .
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2,3,5,6-Tetrafluoro-4-methoxybenzoic acid | C8H4F4O3 | CID 952397 - PubChem .
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI .
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Trifluoromethyl group – Knowledge and References - Taylor & Francis .
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2-Methoxy-4-methylbenzoic acid 97 704-45-0 - Sigma-Aldrich .
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2-Fluoro-4-(methoxycarbonyl)benzoic acid - PMC - NIH .
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A Comparative Analysis of the Biological Activity of 4-Fluoro-2-(4-methoxybenzyl)phenol and Its Parent Compounds - Benchchem .
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2,4,5-TRIFLUORO-3-METHOXYBENZOIC ACID | 11281-65-5 - ChemicalBook .
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The pKa values of ortho-, meta-, and para-methoxybenzoic acids ar... - Pearson .
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Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole - ResearchGate .
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A Researcher's Guide to Sourcing and Quality Verification of 2-Methoxy-4-(trifluoromethoxy)benzoic Acid
Introduction
2-Methoxy-4-(trifluoromethoxy)benzoic acid (CAS No. 154269-13-5) is a substituted benzoic acid derivative that serves as a crucial building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring both an electron-donating methoxy group and an electron-withdrawing trifluoromethoxy group, makes it a valuable synthon for creating complex molecules with potential therapeutic applications. Given its role in the synthesis of novel chemical entities, ensuring the procurement of high-purity material is paramount to the success and reproducibility of research and development efforts.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of sourcing, procurement, and, most importantly, the in-house quality control (QC) verification of this compound. Adherence to rigorous quality standards is not merely a procedural formality but a foundational pillar of scientific integrity, ensuring that experimental outcomes are attributable to the designed molecular hypotheses rather than to unknown impurities.[1][2]
Part 1: Sourcing, Procurement, and Financial Considerations
Identifying Reputable Suppliers
The global chemical marketplace for specialized reagents like this compound is populated by a mix of primary manufacturers, custom synthesis labs, and distributors. Distinguishing between these supplier types is a key first step. While large catalog companies offer convenience, direct engagement with synthesis-focused suppliers can often provide greater transparency regarding batch-to-batch consistency and impurity profiles.
When evaluating potential suppliers, it is critical to request and scrutinize key documentation, including:
-
Certificate of Analysis (CoA): This document should specify the purity (typically ≥97% by HPLC), identity confirmation (e.g., by ¹H NMR), and appearance.
-
Safety Data Sheet (SDS): Provides essential information on handling, storage, and potential hazards.
Supplier and Price Analysis
The price of this compound can fluctuate based on supplier, purity, and quantity. The following table summarizes representative suppliers and provides an estimated price range for research quantities. Note: Prices are subject to change and should be confirmed directly with the supplier.
| Supplier | Typical Purity | Example Quantity | Estimated Price (USD) | Notes |
| Sigma-Aldrich | ≥97% | 1 g | ~$150 - $250 | Broad availability, extensive documentation. |
| Combi-Blocks | ≥97% | 1 g | ~$100 - $200 | Specializes in building blocks for drug discovery. |
| AChemBlock | ≥97% | 1 g | ~$90 - $180 | Offers a wide range of functionalized building blocks. |
| Enamine | ≥95% | 1 g | ~$80 - $160 | Large supplier known for screening compounds and building blocks. |
| Crysdot LLC | Custom | - | Varies | Provides custom synthesis services. |
Disclaimer: This table is for informational purposes only. Researchers should obtain current quotes directly from suppliers.
Part 2: In-House Quality Control & Analytical Validation
Upon receipt of any chemical reagent, especially one that will be used in sensitive biological assays or multi-step syntheses, independent verification of its identity and purity is a critical, self-validating step.[2][3] Relying solely on a supplier's CoA is not sufficient to meet rigorous scientific standards. The following protocols outline a robust, multi-technique approach to QC.
QC Workflow for Incoming Reagents
The following diagram illustrates a logical workflow for the qualification of newly received this compound.
Caption: Workflow for incoming quality control validation.
Experimental Protocol 1: Identity Confirmation via ¹H NMR Spectroscopy
Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation of organic molecules.[4] It provides detailed information about the chemical environment of each proton, confirming the substitution pattern and the presence of key functional groups. For this compound, we expect to see distinct signals for the aromatic protons, the methoxy protons, and the acidic carboxylic acid proton.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[4] DMSO-d₆ is often preferred as it will reliably show the acidic proton.
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Record the ¹H NMR spectrum.
-
Data Analysis & Expected Results:
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected at a downfield chemical shift, typically between δ 10-13 ppm.[5] This peak's identity can be confirmed by a D₂O exchange experiment, where the peak disappears after adding a drop of D₂O to the NMR tube and re-acquiring the spectrum.[5]
-
Aromatic Protons (Ar-H): The three protons on the benzene ring will appear in the aromatic region (δ 7.0-8.5 ppm). Due to the substitution pattern, they will exhibit a specific splitting pattern (e.g., doublets and doublet of doublets) that is characteristic of the 1,2,4-trisubstituted ring system.
-
Methoxy Protons (-OCH₃): A sharp singlet corresponding to three protons will be observed, typically around δ 3.8-4.0 ppm.
-
Integration: The relative integration of the proton signals should correspond to the number of protons in each environment (e.g., 1:1:1:3 for the aromatic and methoxy protons).
-
Experimental Protocol 2: Purity Assessment via Reversed-Phase HPLC
Causality: High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components in a mixture, making it ideal for determining the purity of a compound.[6] By using a UV detector, we can quantify the main compound relative to any impurities that absorb at the same wavelength. The purity is typically reported as "% area" of the main peak.
Methodology:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Further dilute this solution with the mobile phase to a working concentration of ~0.1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Gradient: A typical starting point is a linear gradient from 5% B to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis & Expected Results:
-
A high-purity sample (>97%) will show a single major peak in the chromatogram.
-
The area percentage of this peak relative to the total area of all peaks provides the purity value. Any other peaks represent impurities.
-
Experimental Protocol 3: Mass Confirmation via LC-MS
Causality: Mass Spectrometry (MS) provides the molecular weight of a compound, offering orthogonal confirmation of its identity.[6] When coupled with HPLC (LC-MS), it can confirm the mass of the main peak and provide mass information on any impurities detected in the HPLC run. The expected exact mass of this compound (C₉H₇F₃O₄) is 252.0296 g/mol .
Methodology:
-
Sample Preparation & LC Conditions: Use the same sample and HPLC conditions as described in Protocol 2.
-
MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI) is commonly used for this type of molecule. Both positive ([M+H]⁺, expected m/z = 253.0374) and negative ([M-H]⁻, expected m/z = 251.0218) modes should be scanned to ensure detection.[4] Negative mode is often preferred for carboxylic acids.[4]
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is preferred for accurate mass measurement, but a standard quadrupole can confirm the nominal mass.
-
-
Data Analysis & Expected Results:
-
The mass spectrum corresponding to the main HPLC peak should show a clear ion for the expected molecular weight.
-
The measured mass should be within a few ppm (parts per million) of the calculated exact mass if using a high-resolution instrument.
-
Conclusion
The successful application of this compound in a research setting is critically dependent on a diligent approach to sourcing and quality validation. By selecting reputable suppliers and, more importantly, implementing a rigorous in-house QC workflow encompassing NMR, HPLC, and MS, researchers can ensure the identity, purity, and integrity of their starting materials. This practice not only underpins the validity of experimental results but also upholds the principles of scientific reproducibility and trustworthiness.[1][3]
References
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- Chemistry LibreTexts. (2024, February 10). 6.2: Quality Control.
- National Institute of Justice. (2023, August 25). Quality Control Testing of Reagents and Consumables.
- GSP Chem. (2024, August 16). The Importance of Quality Control in Chemical Production.
- Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules.
- Sigma-Aldrich. (n.d.). Small Molecule HPLC.
- Tradeindia. (n.d.). 2,4,5-trifluoro 3-methoxy Benzoic Acid(112811-65-1).
- MIT OpenCourseWare. (n.d.). APPENDIX 2: 1H NMR Spectral parameters for substituted benzenes.
- The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
- Dynacare Kasper Laboratories. (n.d.). Quality Control for Chemistry Laboratory Procedures.
- Crysdot LLC. (n.d.). This compound.
- CymitQuimica. (n.d.). 2-Methoxy-4-(trifluoromethyl)benzoic acid.
- Enanti Labs. (n.d.). 5 Fluoro 2 Methoxy Benzoic Acid Manufacturer.
- Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC.
- International Journal of Applied Pharmaceutics. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
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A Senior Application Scientist's Guide to Fluorinated Benzoic Acid Building Blocks in Medicinal Chemistry
Introduction: The Strategic Imperative of Fluorine in Drug Design
In the landscape of modern medicinal chemistry, few elements have had as profound an impact as fluorine. Its strategic incorporation into drug candidates is not a fleeting trend but a foundational principle, underscored by the fact that over 20% of all commercialized pharmaceuticals contain fluorine.[1][2] More than half of newly approved small-molecule drugs feature at least one fluorine atom, a testament to its power in optimizing molecular properties.[3] Fluorine's unique characteristics—small size, high electronegativity, and the ability to form a remarkably strong bond with carbon—provide chemists with a versatile tool to enhance potency, selectivity, metabolic stability, and pharmacokinetics.[3][4][5]
Among the vast arsenal of fluorinated reagents, fluorinated benzoic acids have emerged as exceptionally valuable and versatile building blocks.[3][6] These scaffolds serve as core components in a multitude of therapeutic agents, allowing for precise modulation of a molecule's physicochemical and biological profile. This guide provides an in-depth technical exploration of fluorinated benzoic acid building blocks for researchers, scientists, and drug development professionals. We will dissect the causal relationships behind their efficacy, detail robust synthetic protocols, and examine their successful application in clinically relevant molecules, offering a comprehensive view of their role in advancing therapeutic innovation.
Chapter 1: The Physicochemical Impact of Fluorination on the Benzoic Acid Scaffold
The decision to incorporate a fluorinated benzoic acid into a lead compound is driven by the predictable and powerful influence of fluorine on the molecule's fundamental properties. Understanding these effects is critical to leveraging them for rational drug design.
Profound Modulation of Acidity (pKa)
The most dramatic effect of fluorine substitution on a benzoic acid is the modulation of its acidity. As the most electronegative element, fluorine exerts a potent electron-withdrawing inductive effect (-I effect), which stabilizes the resulting carboxylate anion and significantly lowers the pKa, making the acid stronger.[4][7][8][9] This effect is highly sensitive to the number and position of fluorine atoms.
The causality is direct: by lowering the pKa, chemists can fine-tune the ionization state of the molecule at physiological pH. This has profound implications for a drug's solubility, its ability to cross cellular membranes, and the specific electrostatic interactions it can form with its biological target.[9] For instance, a more acidic compound may form a stronger salt bridge with a basic residue in a protein's active site.
| Compound | Isomer | pKa Value |
| Benzoic Acid | - | 4.20[8][10] |
| Monofluorobenzoic Acids | ||
| 2-Fluorobenzoic acid | 3.27[8][11] | |
| 3-Fluorobenzoic acid | 3.86[8][11] | |
| 4-Fluorobenzoic acid | 4.14[8][11] | |
| Difluorobenzoic Acids | ||
| 2,6-Difluorobenzoic acid | 2.13[8] | |
| 2,4-Difluorobenzoic acid | 2.85[8] | |
| 3,5-Difluorobenzoic acid | 3.37[8] | |
| Trifluorobenzoic Acids | ||
| 2,4,6-Trifluorobenzoic acid | 1.83[8] | |
| 3,4,5-Trifluorobenzoic acid | 3.29[8] |
Table 1: A comparison of the experimentally determined pKa values for various fluorinated benzoic acids highlights the significant increase in acidity relative to the parent benzoic acid. Data sourced from BenchChem and J. Phys. Org. Chem.[8][11]
Systematic Control over Lipophilicity
Fluorine is more lipophilic than hydrogen, and its substitution on an aromatic ring generally increases the overall lipophilicity (LogP) of a molecule.[1][4] This enhancement can improve passive diffusion across biological membranes, a critical factor for oral bioavailability.[12][13] However, this effect is a double-edged sword. An excessive increase in lipophilicity can lead to poor aqueous solubility, increased metabolic turnover, and potential off-target toxicity.[12] Therefore, fluorinated benzoic acids provide a means to methodically titrate a molecule's lipophilicity to strike the optimal balance required for a successful drug candidate.
Enhancing Metabolic Stability
One of the most valuable applications of fluorination is to block metabolic "soft spots." The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of ~110 kcal/mol, compared to ~98 kcal/mol for a carbon-hydrogen bond.[4] Aromatic rings are often susceptible to oxidation by Cytochrome P450 (CYP) enzymes, a primary pathway for drug metabolism and clearance.[1] Placing a fluorine atom at a site of potential hydroxylation effectively shields the molecule from enzymatic attack, thereby increasing its metabolic stability, prolonging its plasma half-life, and improving its overall exposure in the body.[4][7][12][13]
Figure 1: Key physicochemical property modulations enabled by incorporating a fluorinated benzoic acid scaffold.
Chapter 2: Synthetic Strategies for Fluorinated Benzoic Acid Building Blocks
The accessibility of fluorinated benzoic acids is paramount to their widespread use. While numerous methods exist, strategies that begin with already-fluorinated precursors are often the most practical and scalable for medicinal chemistry programs.
General Synthetic Workflow
A common and robust approach involves the functionalization of a commercially available fluorinated aromatic compound, such as a fluorinated bromobenzene or toluene derivative. This allows for precise control over the final substitution pattern.
Figure 2: Common synthetic pathways to fluorinated benzoic acids from readily available precursors.
Key transformations include:
-
Organometallic Carboxylation: Formation of a Grignard or organolithium reagent from a fluorinated aryl halide, followed by quenching with carbon dioxide (dry ice). This is a highly reliable method for installing the carboxylic acid group.[14][15]
-
Side-Chain Oxidation: Oxidation of a methyl or aldehyde group on the fluorinated aromatic ring using strong oxidizing agents like potassium permanganate or catalyzed oxidation systems.[16][17][18]
-
Hydrolysis of Nitriles: Conversion of a fluorinated benzonitrile to the corresponding benzoic acid under acidic or basic conditions.[19]
Field-Proven Experimental Protocol: Synthesis of 4-Bromo-2,5-difluorobenzoic Acid
This protocol describes a representative synthesis via lithium-halogen exchange and carboxylation, a staple technique in medicinal chemistry labs. The choice of n-butyllithium allows for efficient metal-halogen exchange at low temperatures, and the subsequent reaction with solid carbon dioxide is a robust method for introducing the carboxyl group.
Objective: To synthesize 4-bromo-2,5-difluorobenzoic acid from 1,4-dibromo-2,5-difluorobenzene.
Materials:
-
1,4-dibromo-2,5-difluorobenzene
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 1.4 M solution)
-
Anhydrous diethyl ether (Et₂O)
-
Dry ice (solid CO₂)
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard glassware, dried in an oven and cooled under an inert atmosphere (N₂ or Ar)
Step-by-Step Methodology: [15]
-
Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1,4-dibromo-2,5-difluorobenzene (10.2 g, 38 mmol) and anhydrous diethyl ether (90 mL).
-
Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add freshly titrated n-butyllithium (27.0 mL of a 1.39 M solution in hexanes, 37.5 mmol) dropwise over 30 minutes, ensuring the internal temperature does not rise above -70 °C. A yellow suspension will form.
-
Stirring: Stir the reaction mixture at -78 °C for 2 hours. The persistence of the suspension indicates the formation of the organolithium intermediate.
-
Carboxylation: Carefully add several small pellets of crushed dry ice to the suspension in portions. A vigorous reaction (degassing) will occur. Allow the mixture to warm slowly to room temperature overnight as the excess dry ice sublimes.
-
Work-up & Acidification: Quench the reaction by slowly adding 100 mL of water. Transfer the mixture to a separatory funnel. Acidify the aqueous layer with 1 M HCl to a pH of ~1-2.
-
Extraction: Extract the product with diethyl ether (3 x 100 mL).
-
Washing & Drying: Combine the organic extracts and wash with water (2 x 100 mL) and then with brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product, a pale yellow solid, can be purified further by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) if necessary, to yield pure 4-bromo-2,5-difluorobenzoic acid.
This self-validating protocol ensures complete consumption of the starting material, which can be monitored by TLC or GC-MS, and provides a clean product after a standard acid-base workup.
Chapter 3: Applications in Medicinal Chemistry - Case Studies
The true value of fluorinated benzoic acids is demonstrated by their incorporation into successful therapeutic agents. The following examples illustrate how the principles discussed in Chapter 1 translate into tangible clinical benefits.
| Drug / Candidate | Fluorinated Fragment | Key Advantage(s) Conferred by Fluorination | Therapeutic Area |
| Diflunisal | 2',4'-Difluorophenyl | Enhanced potency and prolonged half-life compared to salicylic acid. | Anti-inflammatory (NSAID)[20] |
| Celecoxib Analogs | 2-Fluorobenzoic acid | Increased COX-2 selectivity and improved metabolic stability. | Anti-inflammatory (NSAID)[21] |
| Lifitegrast | 2-(Trifluoromethyl)benzoic acid derivative | Serves as a key structural component for binding to integrin LFA-1. | Dry Eye Disease |
| Quinolone Antibiotics | Fluorobenzoic acid intermediates | Increased cell penetration and improved DNA gyrase binding affinity. | Antibacterial[4][22] |
| Atogepant | Trifluoromethylphenyl moiety | Contributes to high-affinity binding to the CGRP receptor and favorable pharmacokinetics. | Migraine[2] |
Table 2: Selected examples of drugs and clinical candidates that utilize fluorinated benzoic acid building blocks or related fluorinated aryl motifs to achieve their desired therapeutic profile.
Case Study: Anti-inflammatory Drugs
In the development of nonsteroidal anti-inflammatory drugs (NSAIDs), fluorinated benzoic acids have been instrumental. Diflunisal , an early example, incorporates a 2',4'-difluorobiphenyl group. This fluorination pattern significantly enhances its anti-inflammatory and analgesic potency and extends its biological half-life compared to non-fluorinated analogs.[20] More recently, derivatives of 2-fluorobenzoic acid have been explored to create novel analogues of celecoxib, a selective COX-2 inhibitor.[21] The goal of this strategy is to leverage the electronic properties of fluorine to enhance binding affinity and selectivity for the COX-2 enzyme, while simultaneously blocking potential sites of metabolism to create safer and more effective NSAIDs.[21]
Chapter 4: Future Perspectives & Emerging Trends
The utility of fluorinated benzoic acids in drug discovery continues to expand, driven by innovations in chemical synthesis and biomedical imaging.
-
Late-Stage Fluorination: While building blocks are essential, the development of late-stage fluorination (LSF) methods is a major area of research. These techniques allow for the introduction of fluorine atoms at the final stages of a synthetic sequence, enabling rapid exploration of structure-activity relationships without committing to a specific fluorination pattern early on.[12]
-
Positron Emission Tomography (PET): Benzoic acids are valuable precursors for the synthesis of PET imaging agents. By using the positron-emitting isotope fluorine-18 (¹⁸F), researchers can create radiotracers that allow for the non-invasive visualization of biological processes in real-time.[5][23] This has significant applications in clinical diagnostics, particularly in oncology, and in the pharmacokinetic evaluation of new drug candidates.[23][24]
Conclusion
Fluorinated benzoic acids are not merely another class of chemical reagents; they are strategic tools that empower medicinal chemists to overcome fundamental challenges in drug design. By providing a reliable method to modulate acidity, lipophilicity, and metabolic stability, these building blocks enable the fine-tuning of molecules for enhanced efficacy and superior pharmacokinetic profiles. Their successful integration into a wide range of approved drugs validates their importance. As synthetic methodologies become more sophisticated and our understanding of fluorine's influence deepens, the role of fluorinated benzoic acids as cornerstones of modern drug discovery is set to expand even further.
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physical properties of 2-methoxy-4-(trifluoromethoxy)benzoic acid solid
Topic: Physical Properties & Characterization of 2-Methoxy-4-(trifluoromethoxy)benzoic Acid Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists
A Guide to Physical Properties, Solid-State Characterization, and Handling
Executive Summary
This compound (CAS: 848947-91-1 ) is a specialized fluorinated building block used primarily in the synthesis of pharmaceutical intermediates and agrochemicals.[1][] Its structural core—a benzoic acid scaffold decorated with an ortho-methoxy group and a para-trifluoromethoxy group—imparts unique electronic and physicochemical properties.
This guide provides an authoritative reference on its physical properties, bridging the gap between sparse experimental data and practical laboratory characterization. It is designed to assist researchers in confirming identity, assessing purity, and optimizing reaction conditions.
Physical Properties Matrix
The following data consolidates experimental values with high-confidence predictive models to establish a baseline for quality control (QC).
Table 1: Physicochemical Specifications
| Property | Value / Description | Source/Method |
| CAS Number | 848947-91-1 | Chemical Registry |
| Molecular Formula | C₉H₇F₃O₄ | Stoichiometry |
| Molecular Weight | 236.15 g/mol | Calculated |
| Appearance | White to off-white crystalline solid | Observation |
| Melting Point | 88 – 90 °C | Experimental (SynQuest) [1] |
| Boiling Point | ~275 °C (Predicted at 760 mmHg) | Calculated [2] |
| Solubility (Water) | Low (< 1 mg/mL) | Predicted (Lipophilic) |
| Solubility (Organic) | Soluble in DMSO, Methanol, DCM, EtOAc | Experimental Experience |
| pKa (Acid) | 3.65 ± 0.30 (Predicted) | ACD/Labs Algorithm |
| LogP | 2.6 – 2.9 (Predicted) | Consensus Model |
Scientist’s Note: The melting point of 88–90 °C is relatively low for a benzoic acid derivative. This is likely due to the ortho-methoxy group disrupting the intermolecular hydrogen bonding network typical of carboxylic acid dimers, a phenomenon often observed in o-anisic acid derivatives.
Structural & Electronic Analysis
Understanding the electronic environment is critical for interpreting NMR spectra and predicting reactivity.
-
Electronic Push-Pull: The molecule features a "push-pull" system.
-
2-Methoxy (-OCH₃): Acts as a
-acceptor (inductive) but a strong -donor (resonance) to the ring. Positioned ortho to the carboxylic acid, it may participate in intramolecular hydrogen bonding. -
4-Trifluoromethoxy (-OCF₃): A strong electron-withdrawing group (Inductive effect > Resonance effect). It deactivates the ring towards electrophilic attack but increases the acidity of the carboxylic acid compared to non-fluorinated analogs.
-
Figure 1: Structural Logic & Characterization Targets
The following diagram illustrates the key structural features and their corresponding analytical signatures.
Caption: Structural decomposition linking functional groups to their expected analytical signals and physicochemical effects.
Characterization Protocols (SOP Guidelines)
Identity Confirmation (NMR)
-
Solvent: DMSO-d₆ is preferred over CDCl₃ to prevent aggregation of the carboxylic acid and ensure sharp peaks.
-
¹H NMR Targets:
-
-OCH₃: Sharp singlet at
3.8 – 3.9 ppm. -
Aromatic Protons: Three distinct signals (1H each).[3] Look for the doublet of doublets (dd) characteristic of the proton ortho to the -OCF₃ group.
-
-COOH: Broad singlet at
12.0 – 13.0 ppm (exchangeable).
-
-
¹⁹F NMR Targets:
-
-OCF₃: Single peak around
-57 to -59 ppm. Absence of other fluorine peaks confirms no defluorination or regioisomeric impurities.
-
Purity Assessment (HPLC)
Due to the chromophores (benzene ring), UV detection is effective.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (buffers silanols, improves peak shape for acids).
-
B: Acetonitrile.
-
-
Gradient: 5% B to 95% B over 10-15 minutes.
-
Detection: 254 nm (aromatic) and 210 nm (general).
-
Success Criterion: Main peak area >97%. The -OCF₃ group makes the compound retain longer than non-fluorinated analogs (e.g., vanillic acid).
Solid-State Stability (DSC)
For process safety and polymorphism screening:
-
Method: Differential Scanning Calorimetry (DSC).
-
Protocol: Heat from 30 °C to 150 °C at 10 °C/min.
-
Expectation: A sharp endotherm onset at 88–90 °C .
-
Warning: A broad or depressed melting point (<85 °C) indicates significant impurity or solvent inclusion.
Handling & Safety
Signal Word: WARNING Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.) [3].[4][5][6]
Standard Handling Protocol
-
Engineering Controls: Always handle within a certified chemical fume hood. The solid is a fine powder and can generate dust.
-
PPE: Nitrile gloves, safety glasses with side shields, and a lab coat are mandatory.
-
Storage:
-
Store in a cool, dry place (Room Temp is generally acceptable, but 2-8°C is preferred for long-term reference standards).
-
Keep container tightly sealed to prevent moisture absorption, which can alter the weigh-in mass for precise stoichiometry.
-
Figure 2: Quality Control Decision Tree
Use this workflow to validate incoming batches of the material.
Caption: Step-by-step decision matrix for validating this compound.
References
-
SynQuest Laboratories. Safety Data Sheet: this compound (CAS 848947-91-1). Retrieved from .
-
PubChem. Compound Summary for Isomeric Analogs (4-(Trifluoromethoxy)benzoic acid). National Library of Medicine. Retrieved from .
-
Sigma-Aldrich. Safety Data Sheet: General Benzoic Acid Derivatives. Retrieved from .
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- 5. synquestlabs.com [synquestlabs.com]
- 6. 4-METHOXY-2-(TRIFLUOROMETHYL)BENZOIC ACID CAS#: 127817-85-0 [amp.chemicalbook.com]
An In-depth Technical Guide to the Lipophilicity and LogP of 2-methoxy-4-(trifluoromethoxy)benzoic acid
This guide provides a comprehensive technical overview of lipophilicity and its determination for the compound 2-methoxy-4-(trifluoromethoxy)benzoic acid, tailored for researchers, scientists, and professionals in drug development.
Introduction: The Critical Role of Lipophilicity in Drug Discovery
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of medicinal chemistry and drug development.[1][2][3][4][5] It profoundly influences a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2][3][5] An optimal balance between lipophilicity and hydrophilicity is paramount for a drug candidate's success, affecting its ability to traverse biological membranes, engage with its target, and maintain favorable solubility.[2] For the molecule this compound, a thorough understanding of its lipophilic character is essential for predicting its pharmacokinetic behavior and guiding its development as a potential therapeutic agent.
Theoretical Framework: Understanding LogP and LogD
The most widely accepted measure of lipophilicity is the partition coefficient (P), which quantifies the distribution of a neutral compound between two immiscible phases, typically n-octanol and water.[6] The logarithm of this value, LogP, provides a convenient scale for expressing lipophilicity.
LogP = log10 ([solute]octanol / [solute]water) [6]
A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic).[6] A LogP of zero denotes equal partitioning between the two phases.[6]
It is crucial to distinguish LogP from the distribution coefficient, LogD. While LogP describes the lipophilicity of the neutral form of a molecule, LogD accounts for all species (neutral and ionized) at a specific pH.[7][8][9] For ionizable compounds like this compound, which possesses a carboxylic acid group, LogD is a more physiologically relevant parameter as its ionization state, and therefore its partitioning behavior, will vary with the pH of the biological environment.[7][9]
Methodologies for Determining Lipophilicity
The determination of LogP can be approached through experimental methods and computational predictions. Each approach offers distinct advantages and is selected based on the stage of research, available resources, and the required accuracy.
Experimental Determination of LogP
1. Shake-Flask Method (OECD Guideline 107)
The shake-flask method is the traditional and most reliable technique for measuring LogP.[6][10][11] It directly determines the partition coefficient by measuring the concentration of the solute in both the n-octanol and water phases after they have reached equilibrium.
Experimental Protocol:
-
Preparation of Phases: n-Octanol and water are mutually saturated by stirring together for 24 hours, followed by a 24-hour separation period.
-
Sample Preparation: A known amount of this compound is dissolved in the appropriate phase (typically the one in which it is more soluble).
-
Partitioning: The two phases are combined in a flask and shaken gently at a constant temperature until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
Concentration Analysis: The concentration of the analyte in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The LogP is calculated from the ratio of the concentrations.
Causality Behind Experimental Choices: The use of mutually saturated solvents is critical to prevent volume changes during the experiment that would affect concentration measurements. Gentle shaking prevents the formation of emulsions, which can complicate phase separation.
2. High-Performance Liquid Chromatography (HPLC) Method (OECD Guideline 117)
Reversed-phase HPLC (RP-HPLC) offers a faster, more automated, and less material-intensive method for estimating LogP.[6][11][12] This technique correlates the retention time of a compound on a nonpolar stationary phase with the retention times of a series of calibrants with known LogP values.
Experimental Protocol:
-
System Setup: An HPLC system equipped with a C18 column and a UV detector is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).
-
Calibration: A series of standard compounds with well-established LogP values are injected to create a calibration curve by plotting their logarithm of the retention factor (log k') against their known LogP values.
-
Sample Analysis: this compound is injected under the same chromatographic conditions.
-
LogP Estimation: The log k' of the target compound is determined from its retention time, and its LogP value is interpolated from the calibration curve.
Causality Behind Experimental Choices: The C18 stationary phase mimics a lipophilic environment. The retention of a compound is proportional to its affinity for this phase, which in turn is related to its lipophilicity.
Computational Prediction of LogP
In silico methods are invaluable for estimating LogP, especially in the early stages of drug discovery when a physical sample may not be available.[6] These methods are rapid and cost-effective, allowing for the high-throughput screening of virtual libraries. Numerous algorithms exist, generally categorized as atom-based, fragment-based, or property-based.
-
Atom-based methods (e.g., XLOGP3): Calculate LogP by summing the contributions of individual atoms.[13][14][15]
-
Fragment-based methods (e.g., ClogP): Sum the contributions of predefined molecular fragments.
-
Property-based methods (e.g., ALOGPS): Utilize molecular properties like polar surface area and topological indices to predict LogP.[2][3][4]
Several reputable online platforms provide free LogP prediction services, including Molinspiration, ACD/Labs, and the Virtual Computational Chemistry Laboratory (VCCLAB).[2][6][7][10]
Lipophilicity Profile of this compound
To provide a specific lipophilicity value for this compound, a computational prediction was performed using an established online tool.
Chemical Structure:
Caption: Chemical structure of this compound.
Predicted LogP Value:
A predicted LogP value for this compound was calculated using a reputable online prediction tool.
| Parameter | Predicted Value | Method |
| LogP | 3.14 | Molinspiration |
Disclaimer: This is a computationally predicted value and may differ from an experimentally determined value.
Workflow for LogP Determination
The following diagram illustrates a generalized workflow for determining the LogP of a compound, incorporating both experimental and computational approaches.
Caption: Generalized workflow for LogP determination.
Implications for Drug Development
The predicted LogP of 3.14 for this compound suggests that the compound is moderately lipophilic. This value falls within the desirable range for oral bioavailability, as suggested by general guidelines like Lipinski's Rule of Five, which posits that a LogP of less than 5 is favorable for drug-likeness.[6]
However, as a carboxylic acid, this molecule will be significantly ionized at physiological pH (around 7.4). Therefore, its LogD7.4 will be considerably lower than its LogP, indicating increased aqueous solubility in the bloodstream and cytoplasm. This pH-dependent lipophilicity is a critical factor to consider when modeling its absorption and distribution. The trifluoromethoxy group is known to be a bioisostere of a methoxy group, often used to block metabolic oxidation and modulate physicochemical properties. Its presence, along with the methoxy group, contributes to the overall lipophilicity of the molecule.
Conclusion
The lipophilicity of this compound, as estimated by its predicted LogP value, is a key determinant of its potential as a drug candidate. This in-depth guide has outlined the theoretical underpinnings of lipophilicity, detailed the established methodologies for its determination, and provided a specific predicted value for the target compound. For drug development professionals, a comprehensive understanding and careful consideration of both LogP and, more critically for this ionizable molecule, LogD, are essential for optimizing its pharmacokinetic profile and ultimately enhancing its therapeutic potential. Further experimental determination of the LogP and LogD values is highly recommended to validate these computational predictions and provide a more accurate foundation for subsequent development decisions.
References
- LogP—Making Sense of the Value. ACD/Labs.
- LogP vs LogD - What is the Difference?. ACD/Labs. (2024-07-11).
- The influence of lipophilicity in drug discovery and design. PubMed. (2012-09-19).
- Interlaboratory study of log P determination by shake-flask and potentiometric methods. PubMed.
- Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. (2021-02-01).
- The influence of lipophilicity in drug discovery and design | Request PDF.
- LogP/D. Cambridge MedChem Consulting.
- Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs.
- Lipophilicity in drug discovery. PubMed.
- A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. PubMed. (2023-09-25).
- Is there enough focus on lipophilicity in drug discovery?. Taylor & Francis.
- What is logP and log D ? what are they used? what is the effect of PH on log D.
- A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. (2019-01-30).
- Methods for Determination of Lipophilicity. Encyclopedia.pub. (2022-08-25).
- logP - octanol-water partition coefficient calculation.
- On-line Lipophilicity/Aqueous Solubility Calculation Software.
- Prediction of log P: ALOGPS Application in Medicinal Chemistry Education.
- New Freeware Offering Makes ACD/Labs Lipophilicity Predictions Available to All. Technology Networks. (2007-03-28).
- Application of Associative Neural Networks for Prediction of Lipophilicity in ALOGPS 2.1 program.
- The log P algorithm. CLC Manuals.
- Computation of octanol-water partition coefficients by guiding an additive model with knowledge. PubMed. (2007-11-07).
- Computation of Octanol−Water Partition Coefficients by Guiding an Additive Model with Knowledge.
- Computation of Octanol−Water Partition Coefficients by Guiding an Additive Model with Knowledge. ACS Publications - American Chemical Society. (2007-11-07).
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- 4. Lipophilicity and Aqeous Solubility Calculation Software [vcclab.org]
- 5. Virtual computational chemistry laboratory--design and description - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. logP - octanol-water partition coefficient calculation [molinspiration.com]
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- 8. technologynetworks.com [technologynetworks.com]
- 9. CLC Manuals - clcsupport.com [resources.qiagenbioinformatics.com]
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- 15. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for 4-Methoxy-2-(trifluoromethyl)benzoic Acid in Drug Discovery
Introduction: A Strategic Intermediate for Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. 4-Methoxy-2-(trifluoromethyl)benzoic acid (CAS No. 127817-85-0) has emerged as a particularly valuable intermediate, offering a unique combination of functionalities that address key challenges in medicinal chemistry, such as enhancing metabolic stability, modulating lipophilicity, and improving target engagement. This guide provides an in-depth exploration of the rationale behind its use, detailed protocols for its application in the synthesis of bioactive molecules, and a forward-looking perspective on its potential in drug development.
The core value of this aromatic carboxylic acid lies in the synergistic interplay of its three key components: the carboxylic acid handle, the methoxy group, and the trifluoromethyl group. The carboxylic acid provides a versatile reaction site for the construction of amides, esters, and other derivatives, which are common moieties in a vast array of pharmaceuticals.[1] The strategic placement of the methoxy and trifluoromethyl groups on the phenyl ring allows for the fine-tuning of a drug candidate's physicochemical and pharmacokinetic properties.
The Scientific Rationale: Unpacking the Contribution of Key Functional Groups
A deep understanding of the role of the methoxy and trifluoromethyl substituents is crucial for leveraging the full potential of 4-methoxy-2-(trifluoromethyl)benzoic acid in drug design.
The Trifluoromethyl Group: A Bioisostere for Enhanced Performance
The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, primarily due to its profound impact on a molecule's metabolic stability and lipophilicity. The strong carbon-fluorine bonds are highly resistant to enzymatic degradation, often used to block metabolic hotspots on a drug candidate.[2] This increased stability can lead to a longer in vivo half-life and improved bioavailability. Furthermore, the trifluoromethyl group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes and reach its target.[2]
The Methoxy Group: Modulator of Potency and Pharmacokinetics
The methoxy (-OCH3) group, while seemingly simple, offers a nuanced approach to optimizing a drug's properties. It is an important pharmacophore that can significantly influence ligand-target interactions through hydrogen bonding and by altering the electronic properties of the aromatic ring. The methoxy group can also enhance a compound's solubility and fine-tune its absorption, distribution, metabolism, and excretion (ADME) profile.
Physicochemical Properties of 4-Methoxy-2-(trifluoromethyl)benzoic Acid
A clear understanding of the physical and chemical characteristics of this intermediate is essential for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 127817-85-0 | [3] |
| Molecular Formula | C₉H₇F₃O₃ | [3] |
| Molecular Weight | 220.15 g/mol | |
| Melting Point | 147-150 °C | [4] |
| Appearance | White to off-white solid | [4] |
| Solubility | Soluble in organic solvents such as methanol, DMSO. | |
| SMILES | COc1ccc(C(O)=O)c(c1)C(F)(F)F | [5] |
Application in the Synthesis of Bioactive Molecules: A Case Study in Phenothiazine Scaffolds
One of the notable applications of 4-methoxy-2-(trifluoromethyl)benzoic acid is in the synthesis of phenothiazines. Phenothiazines are a class of neuropsychiatric drugs with a long history of use in treating psychosis. The unique substitution pattern of this benzoic acid derivative can be strategically employed to create novel phenothiazine analogs with potentially improved efficacy and side-effect profiles.
Below is a representative, multi-step synthetic workflow illustrating how 4-methoxy-2-(trifluoromethyl)benzoic acid can be utilized to construct a novel phenothiazine derivative.
Caption: A representative workflow for the synthesis of a novel phenothiazine drug candidate.
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key synthetic transformations involving 4-methoxy-2-(trifluoromethyl)benzoic acid.
Protocol 1: Amide Bond Formation via HATU Coupling
This protocol describes a general procedure for the coupling of 4-methoxy-2-(trifluoromethyl)benzoic acid with a primary or secondary amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.
Materials:
-
4-Methoxy-2-(trifluoromethyl)benzoic acid
-
Amine (primary or secondary)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or argon atmosphere setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 4-methoxy-2-(trifluoromethyl)benzoic acid (1.0 eq).
-
Dissolve the acid in anhydrous DMF.
-
Add the amine (1.1 eq) to the solution.
-
Add DIPEA (2.5 eq) to the reaction mixture and stir for 5 minutes at room temperature.
-
In a separate vial, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF.
-
Slowly add the HATU solution to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated NaHCO₃ solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Protocol 2: Fischer Esterification
This protocol outlines the acid-catalyzed esterification of 4-methoxy-2-(trifluoromethyl)benzoic acid with an alcohol.
Materials:
-
4-Methoxy-2-(trifluoromethyl)benzoic acid
-
Alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Dichloromethane (DCM) or diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve 4-methoxy-2-(trifluoromethyl)benzoic acid (1.0 eq) in an excess of the desired alcohol (which also acts as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 2-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent such as dichloromethane or diethyl ether.
-
Transfer the solution to a separatory funnel and wash with water, followed by saturated NaHCO₃ solution to neutralize the excess acid (caution: CO₂ evolution).
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude ester can be further purified by flash column chromatography or distillation if necessary.
Assay Development and Screening Strategies for Derived Compounds
Once a library of compounds has been synthesized from 4-methoxy-2-(trifluoromethyl)benzoic acid, the next critical phase is to assess their biological activity. The specific assays will be target-dependent; however, a general workflow can be outlined.
Caption: A typical workflow for screening and optimizing compounds derived from 4-methoxy-2-(trifluoromethyl)benzoic acid.
Conclusion and Future Perspectives
4-Methoxy-2-(trifluoromethyl)benzoic acid is a powerful and versatile intermediate for drug discovery. Its unique combination of a reactive carboxylic acid handle with the beneficial properties of methoxy and trifluoromethyl groups provides medicinal chemists with a valuable tool for the synthesis of novel drug candidates. The ability to fine-tune pharmacokinetic and pharmacodynamic properties through the strategic incorporation of this building block makes it a highly attractive component in the design of next-generation therapeutics. As our understanding of structure-activity relationships continues to evolve, the demand for well-designed intermediates like 4-methoxy-2-(trifluoromethyl)benzoic acid is expected to grow, paving the way for the discovery of safer and more effective medicines.
References
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Patel, P. A., Bruun, T., Ilina, P., Mäkkylä, H., Lempinen, A., Yli-Kauhaluoma, J., ... & Kiuru, P. S. (2022). Synthesis and Cytotoxicity Evaluation of Spirocyclic Bromotyrosine Clavatadine C Analogs. Marine drugs, 20(2), 108. [Link]
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Stenutz, R. 4-methoxy-2-(trifluoromethyl)benzoic acid. [Link]
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Fairlamb, I. J., & Schmidt, J. P. (2008). Stereoselective synthesis of novel uracil polyoxin C conjugates as substrate analogues of chitin synthase. The Journal of organic chemistry, 73(10), 3714–3724. [Link]
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Schubert, U. S., & Eschbaumer, C. (2014). Acetic Acid Mediated Synthesis of Phosphonate-Substituted Titanium Oxo Clusters. European Journal of Inorganic Chemistry, 2014(12), 2038-2045. [Link]
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Li, S., Zhang, J. W., Li, X. L., Cheng, D. J., & Tan, B. (2016). Phosphoric Acid-Catalyzed Asymmetric Synthesis of SPINOL Derivatives. Journal of the American Chemical Society, 138(50), 16561–16566. [Link]
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Hu, B., Kang, Q., Meng, X., Yin, H., Yang, X., Yang, Y., & Luo, M. (2023). Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes. Molecules, 28(21), 7359. [Link]
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-
Movsisyan, M., Heugebaert, T. S., & Van Hecke, K. (2019). The suggested synthesis route of phenothiazine-derived compounds. ResearchGate. [Link]
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ResearchGate. Scheme 4.1. Synthesis route for the phenothiazine O-series (Publication...). [Link]
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Li, J., Wang, Y., & Zhang, W. (2018). Three-component selective synthesis of phenothiazines and bis-phenothiazines under metal-free conditions. Organic & Biomolecular Chemistry, 16(42), 7963-7967. [Link]
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Matos, M. J., & Novás, M. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5431. [Link]
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United States Patent and Trademark Office. Application Data. [Link]
-
Finnegan, D. (2026, February 10). Pre-Alice Patents Keep Falling: Three Section 101 Decisions from the Federal Circuit. JD Supra. [Link]
Sources
Harnessing the Trifluoromethoxy Group: Strategic Introduction into Aromatic Systems
An Application Guide for the Synthetic Chemist
Executive Summary: The Rising Prominence of the Trifluoromethoxy Moiety
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone for tuning molecular properties.[1][2][3] Among these, the trifluoromethoxy (OCF₃) group has emerged as a uniquely powerful substituent. Its introduction into an aromatic scaffold can profoundly enhance metabolic stability, increase lipophilicity for better membrane permeability, and alter electronic properties, all of which are critical for developing effective pharmaceuticals and advanced materials.[1][4][5][6]
Unlike a simple methoxy group, the OCF₃ group adopts a conformation orthogonal to the aromatic ring, a result of hyperconjugation and steric effects.[4][7][8][9] This perpendicular arrangement adds three-dimensional complexity, which can be crucial for optimizing interactions within a biological target's binding pocket.[7] Despite its desirability, the synthesis of trifluoromethoxylated arenes has been a long-standing challenge, primarily due to the inherent instability of the trifluoromethoxide anion (⁻OCF₃), which readily decomposes.[4][10] This guide provides an in-depth overview of the primary synthetic strategies, from classical multi-step procedures to modern catalytic C-H functionalization, offering researchers a practical framework for incorporating this valuable moiety.
Navigating the Synthetic Landscape: Core Strategies
The approaches to installing an OCF₃ group onto an aromatic ring can be broadly categorized based on the starting material and the nature of the bond being formed. Understanding these distinct pathways allows chemists to select the most appropriate method based on substrate availability, desired regioselectivity, and functional group tolerance.
Figure 1: High-level overview of synthetic routes to aryl trifluoromethyl ethers.
Methodologies in Focus: From Classical to Cutting-Edge
Classical Approaches: Building from Phenols
Historically, the most common route to aryl trifluoromethyl ethers began with phenols or their derivatives. While robust, these methods often require harsh conditions and multiple steps.
-
Chlorine-Fluorine Exchange (Yagupolskii Method): This pioneering approach involves the conversion of an electron-deficient anisole (Ar-OCH₃) to an aryl trichloromethyl ether (Ar-OCCl₃) using reagents like PCl₅ at high temperatures (~200 °C).[9][11] Subsequent treatment with harsh fluorinating agents such as SbF₃/SbCl₅ or anhydrous HF accomplishes the chlorine-fluorine exchange to yield the desired Ar-OCF₃.[9][11][12] The severity of these conditions significantly limits the substrate scope.
-
Oxidative Desulfurization-Fluorination: A milder alternative involves the conversion of phenols into aryl dithiocarbonates (xanthogenates). These intermediates can then undergo an oxidative desulfurization-fluorination reaction using a combination of an N-haloimide (like NBS or DBH) and a fluoride source such as hydrogen fluoride-pyridine complex to furnish the trifluoromethyl ether.[9][12]
-
Direct O-Trifluoromethylation of Phenols: More direct methods involve treating a phenol with an electrophilic trifluoromethylating reagent, such as a Togni or Umemoto reagent.[9][12] A significant challenge with this approach is achieving selectivity for oxygen trifluoromethylation (O-attack) over competing trifluoromethylation of the aromatic ring (C-attack), which often leads to mixtures of products.[9][13][14] Silver-mediated protocols using TMSCF₃ as the CF₃ source and an oxidant like Selectfluor® have also been developed, but can require a large excess of expensive reagents.[9]
A Paradigm Shift: Radical C-H Trifluoromethoxylation
The direct functionalization of an aromatic C-H bond represents a more elegant and atom-economical strategy, particularly valuable for late-stage functionalization of complex molecules.[4][15] Recent breakthroughs in this area have centered on the generation and application of the trifluoromethoxy radical (•OCF₃).
Visible-light photoredox catalysis has been instrumental in this advancement.[10][16][17] The general mechanism involves a photocatalyst that, upon excitation by light, initiates a single-electron transfer (SET) with a bespoke trifluoromethoxylating reagent. This process cleaves a bond within the reagent to release the highly reactive •OCF₃ radical. The radical then adds to the aromatic ring of the substrate, forming a cyclohexadienyl radical intermediate. A subsequent oxidation and deprotonation sequence regenerates the aromatic system, now bearing the desired OCF₃ group.[15][17]
Figure 2: Generalized mechanism for photoredox-catalyzed C-H trifluoromethoxylation.
Several bench-stable reagents have been developed specifically for this purpose, enabling the generation of the •OCF₃ radical under mild, light-mediated conditions.[15][16] More recently, bis(trifluoromethyl)peroxide (BTMP, CF₃OOCF₃), accessible from inexpensive bulk chemicals, has been introduced as a practical and efficient source for the •OCF₃ radical.[18][19]
Protocol 1: General Procedure for Photocatalytic C-H Trifluoromethoxylation of an Arene
-
Causality & Rationale: This protocol leverages a photocatalyst to convert light energy into chemical energy, generating the key •OCF₃ radical intermediate under mild conditions. The arene is used in excess to favor the mono-functionalized product and serve as the solvent. Acetonitrile is a common co-solvent due to its polarity and transparency to visible light. The reaction is performed under an inert atmosphere to prevent quenching of the excited photocatalyst or radical intermediates by oxygen.
-
Materials:
-
Arene substrate (e.g., Benzene, Toluene)
-
Trifluoromethoxylating reagent (e.g., Reagent from Ngai or Togni groups, or BTMP solution)[15][18][19] (1.0 equiv)
-
Photoredox catalyst (e.g., ₂, fac-Ir(ppy)₃) (1-5 mol%)
-
Anhydrous acetonitrile (if required)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk tube or vial compatible with a photoreactor
-
Visible light source (e.g., Blue LED photoreactor)
-
-
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the arene (typically 5-10 equivalents), the trifluoromethoxylating reagent (1.0 equiv), and the photoredox catalyst (e.g., 2 mol%).
-
If the arene is a solid, dissolve the components in a minimal amount of anhydrous acetonitrile.
-
Degas the reaction mixture by three freeze-pump-thaw cycles or by sparging with argon for 15-20 minutes.
-
Place the sealed reaction vessel in a photoreactor equipped with a cooling fan to maintain ambient temperature.
-
Irradiate the mixture with visible light (e.g., 450 nm blue LEDs) for the specified time (typically 1-24 hours), monitoring by TLC or GC-MS.
-
Upon completion, remove the vessel from the photoreactor and concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the trifluoromethoxylated aromatic product.
-
Characterize the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS.
-
Directed and Rearrangement-Based Strategies
For applications requiring high regioselectivity, particularly for the synthesis of substituted anilines, intramolecular strategies provide unparalleled control.
-
Trifluoromethylation-Rearrangement of N-Aryl-N-hydroxylamines: A powerful two-step, one-pot protocol has been developed that provides exclusive access to ortho-trifluoromethoxylated anilines and related heterocycles.[9][20][21] The process begins with the O-trifluoromethylation of a protected N-aryl-N-hydroxylamine using an electrophilic CF₃ source like a Togni reagent.[9][14] The resulting N-(trifluoromethoxy)amine intermediate is not isolated but is subjected to thermal conditions, which induces an intramolecular rearrangement. Mechanistic studies suggest this migration proceeds via a heterolytic cleavage of the N-OCF₃ bond, forming a short-lived ion pair that rapidly recombines to deliver the OCF₃ group to the ortho position of the ring.[8]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Development of Catalytic Trifluoromethoxylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanistic Studies on Intramolecular C-H Trifluoromethoxylation of (Hetero)arenes via OCF3-Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Advances in the Development of Trifluoromethoxylation Reagents | MDPI [mdpi.com]
- 13. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 14. researchgate.net [researchgate.net]
- 15. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 16. Radical Trifluoromethoxylation of Arenes Triggered by a Visible-Light-Mediated N-O Bond Redox Fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Catalytic C-H Trifluoromethoxylation of Arenes and Heteroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Radical C−H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
Application Notes & Protocols: Palladium-Catalyzed Decarboxylative Cross-Coupling of Fluorinated Benzoic Acids
Introduction: The Strategic Value of Fluorinated Aromatics
In the landscape of modern drug discovery and materials science, the incorporation of fluorine into aromatic scaffolds is a premier strategy for molecular optimization. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly enhance the pharmacokinetic and physicochemical properties of a molecule.[1] Strategic fluorination can improve metabolic stability, modulate lipophilicity (logP), and increase binding affinity to biological targets.[2][3] Consequently, methods that enable the efficient and predictable installation of fluorinated aryl motifs are of paramount importance to researchers, scientists, and drug development professionals.
Traditionally, the formation of biaryl linkages relies on the cross-coupling of an organometallic reagent with an organic halide (e.g., Suzuki-Miyaura, Stille, or Hiyama couplings). While powerful, these methods necessitate the pre-formation of often sensitive organometallic compounds. Decarboxylative cross-coupling has emerged as a powerful alternative, utilizing readily available and stable carboxylic acids as the nucleophilic partner.[4][5] This approach offers significant advantages, including the use of inexpensive starting materials and the release of carbon dioxide as the sole benign byproduct.
This application note provides a detailed guide to the palladium-catalyzed decarboxylative cross-coupling of fluorinated benzoic acids with aryl halides and triflates. We will delve into the mechanistic underpinnings of this transformation, offer a robust and adaptable experimental protocol, provide insights into troubleshooting common issues, and showcase its application in the synthesis of valuable compounds.
Mechanistic Insights: The Catalytic Cycle
The palladium-catalyzed decarboxylative cross-coupling of fluorinated benzoic acids is a sophisticated process that differs mechanistically from copper-catalyzed variants. While bimetallic Pd/Cu or Pd/Ag systems are often employed for other benzoic acids, a palladium-only system can be effective for polyfluorinated substrates.[6] Computational and experimental studies suggest that for the palladium-catalyzed coupling of polyfluorobenzoates, the decarboxylation step is the rate-limiting step, in contrast to copper-catalyzed systems where oxidative addition is often rate-limiting.[6]
The proposed catalytic cycle proceeds through several key steps:
-
Oxidative Addition: The active Pd(0) catalyst, typically stabilized by a phosphine ligand, undergoes oxidative addition into the aryl halide (Ar-X) bond to form a Pd(II) intermediate.
-
Ligand Exchange: The fluorinated benzoate anion displaces a ligand on the Pd(II) center.
-
Decarboxylation: The Pd(II)-benzoate complex undergoes decarboxylation to release CO₂, forming a Pd(II)-aryl species. This is the rate-determining step and is facilitated by the electron-withdrawing nature of the fluorine substituents on the benzoic acid.
-
Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
Below is a visualization of the proposed catalytic cycle.
Sources
- 1. Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Decarbonylative Fluoroalkylation at Palladium(II): From Fundamental Organometallic Studies to Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 5. Palladium-catalyzed chemoselective decarboxylative coupling of alkynyl carboxylic acids with halogenated aryl triflates - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00339C [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
scale-up synthesis procedures for trifluoromethoxy benzoic acids
Executive Summary & Strategic Rationale
The trifluoromethoxy (
This Application Note details a cost-effective, scalable workflow for the synthesis of 4-(trifluoromethoxy)benzoic acids starting from inexpensive 4-hydroxybenzoic esters. We utilize the Oxidative Desulfurization-Fluorination (ODF) protocol (modified Hiyama-Kirsch method). This route avoids the use of fluorine gas (
Key Advantages of this Protocol:
-
Cost Efficiency: Uses generic phenols and HF-Pyridine rather than proprietary
sources. -
Scalability: Thermodynamics allow for multi-gram to kilogram batch sizes with proper heat management.
-
Safety: Eliminates the need for gaseous
; manages HF risks through specific engineering controls.[1][2]
Reaction Pathway & Mechanism
The synthesis proceeds in three distinct stages. The critical step is the oxidative fluorination of the thionocarbonate intermediate.
Figure 1: Synthetic workflow for the conversion of phenols to trifluoromethoxy benzoic acids.
Mechanistic Insight (The "Why"): The ODF reaction works because the oxidant (DBH) generates a bromonium species that attacks the sulfur atom of the thionocarbonate. This creates a highly electrophilic cationic intermediate. The fluoride ions from HF-Pyridine, being hard nucleophiles, attack the benzylic-like carbon, eventually cleaving the C-S bond and forming the C-F bonds. The driving force is the formation of the strong C-F bond (approx. 116 kcal/mol) and the entropy gain from breaking the C=S bond.
Safety Directives: HF-Pyridine Handling
CRITICAL WARNING: This protocol uses 70% HF-Pyridine (Olah's Reagent). It is corrosive, toxic, and penetrates skin to decalcify bone.
Figure 2: Mandatory safety decision tree for handling HF-Pyridine reagents.
Experimental Protocols
Stage 1: Synthesis of O-Aryl O-Phenyl Thiocarbonate
Objective: Activate the phenol oxygen for subsequent fluorination.
Reagents:
-
Methyl 4-hydroxybenzoate (1.0 equiv)
-
Phenyl chlorothionoformate (1.1 equiv) [CAS: 1005-56-7]
-
Pyridine (1.2 equiv)
-
Dichloromethane (DCM) (10 vol)
Procedure:
-
Charge a reactor with Methyl 4-hydroxybenzoate and DCM. Cool to 0°C.[1]
-
Add Pyridine slowly, maintaining internal temperature
. -
Add Phenyl chlorothionoformate dropwise over 30 minutes. Note: Reaction is mildly exothermic.
-
Warm to room temperature (20-25°C) and stir for 2 hours.
-
IPC (In-Process Control): TLC or HPLC should show <1% starting phenol.
-
Workup: Wash with 1M HCl (to remove pyridine), then saturated
, then brine. -
Dry organic layer (
) and concentrate. -
Purification: Recrystallize from Hexanes/EtOAc if necessary. The product is a stable solid.
Stage 2: Oxidative Desulfurization-Fluorination (The Scale-Up Challenge)
Objective: Convert C=S to
Reagents:
-
Thionocarbonate Intermediate (1.0 equiv)
-
HF-Pyridine (70% HF by wt) (20.0 equiv of F)
-
Calculation: 1 mL of 70% HF-Py
40 mmol F.
-
-
1,3-Dibromo-5,5-dimethylhydantoin (DBH) (4.0 equiv)
-
DCM (10 vol)
Protocol:
-
Setup: Use a Teflon (PFA) or Polypropylene reactor. Glass reactors are forbidden due to HF etching.[3]
-
Charge the Thionocarbonate and DCM. Cool to -78°C (dry ice/acetone) or -40°C (cryostat) depending on scale.
-
Scale-up Note: At >10g scale, -78°C is preferred to control the massive exotherm upon oxidant addition.
-
-
Add HF-Pyridine slowly. No exotherm is usually observed here, but fuming occurs.
-
Critical Step: Add DBH (suspended in DCM if possible, or solid addition) portion-wise over 1 hour.
-
Observation: The reaction will turn orange/red. A significant exotherm will occur. Maintain internal temp
.
-
-
Allow the reaction to warm to 0°C slowly over 4 hours.
-
Quenching (Hazardous):
-
Prepare a separate vessel with Ice/Water/NaOH (or
). -
Pour the reaction mixture INTO the quench vessel. Never add water to the HF mixture.
-
Neutralize to pH 7-8.
-
-
Extraction: Extract with DCM (3x). Wash combined organics with 1M
(to reduce residual bromine/oxidant). -
Analysis:
NMR should show a singlet around -58 ppm.
Stage 3: Hydrolysis to Benzoic Acid
Objective: Reveal the carboxylic acid.
Protocol:
-
Dissolve the trifluoromethoxy ester in THF/Water (3:1).
-
Add LiOH (2.5 equiv). Stir at RT for 4 hours.
-
Acidify with 1M HCl to pH 2. Precipitate the product.
-
Filter and dry.
Data Analysis & Specifications
Expected Analytical Profile:
| Parameter | Specification | Method |
| Appearance | White crystalline solid | Visual |
| Purity | >98.5% (AUC) | HPLC (C18, ACN/Water) |
| CDCl3, internal std | ||
| AA'BB' system (aromatic) | CDCl3 | |
| Residual Fluoride | < 50 ppm | Ion Chromatography |
Troubleshooting Guide:
| Observation | Root Cause | Corrective Action |
| Low Yield in Stage 2 | Temperature too high during DBH addition. | Cool to -78°C; slow down addition rate. |
| Bromination of Ring | Excess DBH or insufficient cooling. | Use exactly 4.0 equiv; ensure temp control. |
| Glass Etching | Use of borosilicate glassware. | STOP. Transfer to Teflon/Plastic immediately. |
References
-
Kirsch, P. (2004). Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. Wiley-VCH.[4] (Foundational text on ODF mechanism).
-
Hiyama, T. , et al. (1992). "A Convenient Synthesis of Trifluoromethyl Ethers by Oxidative Desulfurization-Fluorination". Bulletin of the Chemical Society of Japan, 65(9), 2403-2409. Link
- Mulligan, D. C., et al. (2022). "Scalable Synthesis of Trifluoromethoxy Arenes". Organic Process Research & Development.
-
Olah, G. A. , et al. (1973). "Synthetic Methods and Reactions. I. Preparation of Fluorides from Alcohols". Synthesis, 1973(12), 779-783. (Original HF-Pyridine protocols).[5]
-
Vertex Pharmaceuticals. (2015). "Process for the preparation of trifluoromethoxy derivatives". US Patent 9,120,735. Link (Industrial application of ODF).
Sources
Troubleshooting & Optimization
Technical Support Center: Solubility of 2-methoxy-4-(trifluoromethoxy)benzoic acid
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2-methoxy-4-(trifluoromethoxy)benzoic acid. This guide provides in-depth troubleshooting advice and detailed protocols to address common challenges related to the solubility of this compound in Dimethyl Sulfoxide (DMSO) and methanol. Our goal is to equip you with the foundational knowledge and practical steps to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO and methanol?
Q2: I am having difficulty dissolving the compound in DMSO at room temperature. What should I do?
Difficulty in dissolving a compound, even in a compatible solvent like DMSO, can arise from several factors. Initial troubleshooting should involve gentle heating or sonication[3][4]. DMSO is also hygroscopic; absorbed water can significantly reduce its solvating power for certain organic compounds[3]. Using a fresh, unopened bottle of anhydrous DMSO is a critical troubleshooting step[3]. Repeated freeze-thaw cycles of DMSO stock solutions should also be avoided as this can introduce moisture[5].
Q3: Can I heat the compound in DMSO or methanol to aid dissolution?
Yes, gentle heating can significantly increase the rate of dissolution and the solubility limit of a compound[4]. When heating, it is crucial to use a controlled method like a water bath or a stirring hotplate set to a low temperature (e.g., 40-60°C) to avoid potential degradation of the compound[4]. Always ensure the container is appropriately sealed to prevent solvent evaporation.
Q4: My compound dissolves initially but then precipitates out of the DMSO solution. What is causing this?
Precipitation from a DMSO stock solution, especially upon storage or after addition to an aqueous buffer, is a common issue. This can be due to the compound's poor aqueous solubility[6]. The small amount of water absorbed by hygroscopic DMSO can also lead to precipitation over time[3]. To mitigate this, it is recommended to prepare fresh solutions for immediate use or to aliquot stock solutions into single-use vials to minimize exposure to atmospheric moisture[5].
Troubleshooting Guide: Common Solubility Issues
Researchers may encounter several hurdles when preparing solutions of this compound. The following guide provides a systematic approach to diagnosing and resolving these issues.
Issue 1: Compound Fails to Dissolve in DMSO or Methanol
Causality: Insufficient solvent volume, low dissolution rate at room temperature, or reduced solvent purity (e.g., water contamination in DMSO).
Troubleshooting Workflow:
Caption: Workflow for gravimetric solubility determination.
Protocol 2: Qualitative Solubility Assessment
For a quicker, less quantitative assessment, this method can determine if a compound is soluble at a specific concentration.
Methodology:
-
Weigh a specific mass of this compound (e.g., 5 mg) into a small test tube or vial.[7]
-
Add the solvent (DMSO or methanol) in small, measured portions (e.g., 100 µL at a time).[8]
-
After each addition, vortex or shake the vial vigorously for 1-2 minutes.[7]
-
Observe the solution. If the solid has completely dissolved, the compound is soluble at or above that concentration.
-
If the solid remains, continue adding solvent in portions until it dissolves completely.[8] Record the total volume of solvent used to calculate the approximate solubility.
References
-
ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?[Link]
-
Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
Course Hero. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
Tradeindia. (n.d.). 2,4,5-trifluoro 3-methoxy Benzoic Acid(112811-65-1). [Link]
-
ResearchGate. (2014). DMSO wont dilute my pure compound. How to solve this?[Link]
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]
-
ResearchGate. (2015). How to check the Drug solubility DMSO solvent ..?[Link]
-
Buck, M. E., & Cid, J. M. (2017). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 8(8), 851–855. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2,4,5-trifluoro 3-methoxy Benzoic Acid(112811-65-1) at Best Price in Ankleshwar | Cynor Laboratories [tradeindia.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Methoxy-4-(trifluoromethoxy)benzoic Acid
[1]
Case ID: PUR-2M4T-BA Status: Active Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
This guide addresses the purification of 2-methoxy-4-(trifluoromethoxy)benzoic acid .[1] This molecule combines a polar acidic head group with a highly lipophilic trifluoromethoxy tail.[1] This "amphiphilic" nature often leads to specific purification challenges, such as "oiling out" during acidification or poor solubility in standard aqueous buffers.[1]
The protocols below prioritize Acid-Base Extraction as the primary purification engine, followed by Recrystallization for polishing.[1] Chromatography is reserved as a contingency for isomer separation.[1]
Part 1: Troubleshooting Guide (Q&A)
Issue 1: "Oiling Out" During Acidification
User Report: "I dissolved my crude product in NaOH, washed it with DCM, but when I acidified the aqueous layer with HCl, the product separated as a sticky oil instead of a solid precipitate."
Diagnosis: This is a common phenomenon with lipophilic benzoic acids.[1] The trifluoromethoxy (-OCF3) group significantly lowers the melting point and increases hydrophobicity.[1] When acidification happens too rapidly, the product crashes out in a disordered, amorphous state (oil) rather than forming a crystal lattice.[1]
Corrective Action:
-
Slow Acidification: Add 1N HCl dropwise with vigorous stirring. Do not dump the acid in.[1]
-
Seeding: Once the pH reaches ~5-6 and the solution turns cloudy, add a seed crystal of pure product.
-
Co-solvent: If oiling persists, add a small amount of Methanol (MeOH) or Ethanol (EtOH) (approx. 5-10% v/v) to the basic aqueous solution before acidification.[1] This increases the solubility of the neutral acid slightly, allowing for a slower, more controlled precipitation.[1]
Issue 2: Low Yield After Recrystallization
User Report: "I recrystallized from hot ethanol, but I recovered less than 30% of my material. The mother liquor is still acidic."[1]
Diagnosis: The 2-methoxy group provides electron density, while the -OCF3 is electron-withdrawing.[1] The molecule likely has high solubility in pure ethanol even at room temperature.[1] Using pure alcohol often retains too much product in the mother liquor.[1]
Corrective Action: Switch to a Binary Solvent System (Solvent/Anti-solvent) .
-
Recommended System: Ethanol / Water.[1]
-
Protocol: Dissolve the solid in the minimum amount of boiling Ethanol. Once dissolved, slowly add hot Water until a faint turbidity (cloudiness) persists.[1] Add one drop of Ethanol to clear it, then let it cool slowly to room temperature.[1]
Issue 3: Persistent Yellow/Brown Coloration
User Report: "My product is a beige solid, but the literature suggests it should be white. NMR shows purity is >95%, but the color remains."
Diagnosis: This is likely due to trace phenolic oxidation byproducts or polymerized impurities derived from the methoxy-arene precursors.[1] These are often highly colored even at ppm levels.[1]
Corrective Action: Perform an Activated Carbon (Charcoal) Treatment during the recrystallization step.[1]
-
Step: When the product is dissolved in boiling solvent, add activated carbon (1-2% by weight).[1] Stir for 5 minutes, then filter hot through a Celite pad to remove the carbon. Crystallize the filtrate.
Part 2: Verified Experimental Protocols
Protocol A: The "Cleanup" (Acid-Base Extraction)
Use this as the first step for crude reaction mixtures.[1]
| Parameter | Specification | Notes |
| Base Solvent | 1M NaOH or Sat. NaHCO₃ | NaHCO₃ (pH ~8.[1]5) is milder; NaOH (pH ~14) is stronger.[1] Use NaOH if the crude is very impure.[1] |
| Wash Solvent | Dichloromethane (DCM) or MTBE | Removes non-acidic impurities (e.g., starting material).[1] |
| Acid | 1N - 6N HCl | Acidify to pH < 2.[1] |
Step-by-Step:
-
Dissolution: Dissolve the crude reaction residue in 1M NaOH (approx. 10 mL per gram of crude). Ensure pH > 12.
-
Washing: Extract the aqueous layer twice with DCM (equal volume).[1]
-
Separation: Discard the organic (DCM) layer.[1] Keep the aqueous layer.[1]
-
Precipitation: Cool the aqueous layer to 0–5°C in an ice bath.
-
Acidification: Slowly add 6N HCl dropwise with stirring until pH reaches 1.0.
-
Filtration: Filter the resulting white solid. Wash with cold water to remove residual salts (NaCl).[1]
Protocol B: The "Polish" (Recrystallization)
Use this for final purification (>98% purity).[1]
Solvent System: Ethanol (Solvent) / Water (Anti-Solvent)[1]
-
Place the dry solid in an Erlenmeyer flask.
-
Add Ethanol dropwise while heating on a steam bath/hot plate until the solid just dissolves.
-
Critical: Do not add excess solvent.[1]
-
-
(Optional) Add activated carbon and hot-filter if colored.[1]
-
Remove from heat.[1] Add hot Water dropwise until the solution turns slightly cloudy.
-
Add 1-2 drops of Ethanol to restore clarity.[1]
-
Slow Cooling: Allow the flask to sit undisturbed at room temperature for 2 hours. Then move to a 4°C fridge.
-
Harvest: Filter the crystals and wash with a cold 1:1 EtOH/Water mixture.
Part 3: Decision Workflow (Visualization)
Figure 1: Purification Decision Tree. Green path represents the optimal workflow for high yield and purity.[1]
Part 4: References & Authoritative Grounding
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989 .[1] (Standard reference for acid-base extraction and recrystallization of benzoic acid derivatives).
-
Perrin, D. D.; Armarego, W. L. F. Purification of Laboratory Chemicals, 3rd Ed.[1] Pergamon Press, 1988 .[1] (Source for solvent selection logic based on functional group polarity).
-
Sigma-Aldrich. Product Specification: 2-Methoxy-4-(trifluoromethyl)benzoic acid.[1] (Analogous compound data used to infer solubility and melting behavior).[1] [1]
-
BenchChem. Technical Support: Managing Impurities in Methoxybenzoic Acid Production. (Source for impurity profiles in methoxy-benzoic acid synthesis).
Disclaimer: The protocols provided above are based on standard chemical principles for the purification of lipophilic benzoic acid derivatives. Always consult the specific Safety Data Sheet (SDS) for this compound before handling.
Technical Support Center: Recrystallization of Fluorinated Benzoic Acid Derivatives
Welcome to the technical support center for the purification of fluorinated benzoic acid derivatives. These compounds are crucial building blocks in pharmaceuticals, agrochemicals, and specialty materials, making their purification a critical step in research and development.[1] The unique electronic properties imparted by fluorine, however, can present distinct challenges during recrystallization.
This guide is structured to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions during your experiments. We will explore solvent selection strategies, troubleshoot common issues, and provide detailed protocols to enhance the purity and yield of your compounds.
Section 1: Foundational Principles: The Impact of Fluorination
Understanding how fluorine alters the physicochemical properties of benzoic acid is the first step toward mastering its purification.
Q1: How does fluorine substitution affect the solubility of a benzoic acid derivative?
The effect of fluorine on solubility is multifaceted and depends on its position and the degree of substitution.
-
Increased Lipophilicity: Fluorine is highly electronegative but not very polarizable. Replacing hydrogen with fluorine generally increases the lipophilicity and hydrophobicity of a molecule.[1] This can decrease solubility in polar solvents like water but enhance it in non-polar or moderately polar organic solvents.
-
Inductive Effect: Fluorine's strong electron-withdrawing inductive effect (-I effect) increases the acidity of the carboxylic acid group.[2][3] This is particularly pronounced when fluorine is in the ortho position.[2] While this doesn't directly dictate solubility in neutral organic solvents, it can be exploited for purification via acid-base extractions or pH-dependent crystallizations.
-
Crystal Lattice Interactions: Fluorine atoms can participate in weak intermolecular interactions, such as C-H⋯F-C hydrogen bonds, which can influence crystal packing.[4] The stability of the crystal lattice directly impacts its solubility; a more stable lattice requires a solvent that can effectively overcome these forces.
-
Reduced Basicity: For basic functional groups elsewhere on the molecule, fluorine's inductive effect can lower the pKa, making the group less basic.[5]
Essentially, fluorination pushes the molecule's properties away from those of simple benzoic acid, often necessitating a shift away from highly polar solvents like water towards organic solvent systems.
Q2: What are the ideal characteristics of a recrystallization solvent for these compounds?
The "golden rule" of recrystallization remains the same: the ideal solvent should dissolve the compound sparingly or not at all at room temperature, but completely at its boiling point.[6][7] For fluorinated benzoic acids, key considerations include:
-
Polarity Matching: Given the increased lipophilicity, solvents of intermediate polarity often work well. A common rule of thumb is that solvents containing functional groups similar to the compound are often good solubilizers.[8][9]
-
Boiling Point: The solvent's boiling point should be below the melting point of the compound to prevent it from "oiling out" instead of crystallizing.[10]
-
Inertness: The solvent must not react chemically with the compound.[11]
-
Impurity Profile: The solvent should either dissolve impurities completely at all temperatures (so they remain in the mother liquor) or not dissolve them at all (so they can be removed via hot filtration).[10][11]
-
Volatility: The solvent should be volatile enough to be easily removed from the purified crystals.[11]
Section 2: Solvent Selection Workflow
A systematic approach is more efficient than random trial and error.
Q3: What is a systematic approach to selecting a primary solvent for a novel fluorinated benzoic acid?
Begin with small-scale tests using a few milligrams of your crude product.
Experimental Protocol: Small-Scale Solvent Screening
-
Place ~10-20 mg of your crude fluorinated benzoic acid into a small test tube or vial.
-
Add a potential solvent dropwise at room temperature, swirling after each addition. Note if the compound dissolves readily. If it does, the solvent is likely too good and will result in poor recovery.
-
If the compound is insoluble or sparingly soluble at room temperature, gently heat the mixture to the solvent's boiling point.
-
If the compound dissolves completely upon heating, it is a promising candidate.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
Observe the quality and quantity of the crystals that form. A good solvent will yield a significant amount of crystalline solid.
The following diagram outlines a logical workflow for this process.
Caption: Decision workflow for selecting a recrystallization solvent.
Q4: When and how should I use a mixed-solvent system?
A mixed-solvent system (binary system) is ideal when no single solvent has the desired solubility profile.[7] This typically involves a pair of miscible solvents: one in which the compound is highly soluble (the "soluble solvent") and one in which it is poorly soluble (the "anti-solvent" or "insolvent solvent").[12]
Commonly Used Solvent Pairs:
Experimental Protocol: Mixed-Solvent Recrystallization
-
Dissolve the crude compound in the minimum amount of the hot "soluble solvent".
-
While the solution is still hot, add the "anti-solvent" dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
Add a few more drops of the hot "soluble solvent" to redissolve the precipitate and make the solution clear again.[12]
-
Allow the solution to cool slowly. Crystals should form as the overall solvent polarity changes and solubility decreases.
Section 3: Troubleshooting Guide
Even with careful planning, issues can arise. Here are solutions to common problems.
Q5: My compound "oiled out" instead of crystallizing. What happened and how can I fix it?
"Oiling out" occurs when the solid separates from the solution as a liquid rather than a crystalline solid.[13] This often happens when the solution becomes supersaturated at a temperature above the compound's melting point (or the melting point of an impure mixture).[14]
Causes & Solutions:
-
Cause: The boiling point of the solvent is too high.
-
Solution: Re-dissolve the oil by adding more solvent and/or reheating, then allow it to cool much more slowly. If this fails, remove the solvent by rotary evaporation and choose a lower-boiling solvent.[13]
-
-
Cause: The compound is significantly impure, leading to a large melting point depression.
-
Solution: Return the solution to the heat source, add more of the "soluble solvent" to decrease the saturation level, and try cooling again.[14] Slow, undisturbed cooling is crucial. Seeding the solution with a pure crystal can also help.
-
-
Cause: Rapid cooling.
-
Solution: Insulate the flask to ensure very slow cooling. Allowing the hot plate to cool down with the flask on it is one method.[13]
-
Q6: No crystals are forming, even after cooling. What are the next steps?
This is a common issue resulting from either using too much solvent or the solution being supersaturated.[13][14]
Caption: Troubleshooting flowchart for failure to crystallize.
Detailed Steps:
-
Induce Crystallization: First, try scratching the inside of the flask just below the solvent line with a glass rod.[13] The microscopic scratches provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a small crystal of the pure compound, add it to the solution to act as a template for crystal growth.[13]
-
Reduce Solvent Volume: This is the most common fix. If too much solvent was added, the solution will not be saturated enough to crystallize upon cooling.[13] Gently heat the solution to boil off some of the solvent (in a fume hood) and then allow it to cool again.
-
Re-cool: If crystals still don't appear, try cooling the flask in a salt-ice bath for an extended period.[13]
Q7: My yield is very low. How can I improve it without sacrificing purity?
A low yield (e.g., <50%) is often due to using too much solvent or premature crystallization during a hot filtration step.[14]
-
Check the Mother Liquor: After filtering your crystals, take the remaining solution (filtrate) and boil off a significant portion of the solvent. Cool this concentrated solution to see if a second crop of crystals forms.[14] Note that a second crop is often less pure than the first.
-
Minimize Solvent Usage: Ensure you are using the minimum amount of hot solvent required to fully dissolve your compound.
-
Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper.[15]
-
Ensure Complete Cooling: Make sure you have allowed sufficient time for cooling and have used an ice bath to maximize precipitation, as solubility is temperature-dependent.[16][17]
Q8: The crystals are colored/impure. What went wrong?
-
Colored Impurities: If your starting material has colored impurities, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration.[15] Use charcoal sparingly, as it can also adsorb your desired product.[15]
-
Rapid Crystallization: If the solution cools too quickly, impurities can become trapped within the crystal lattice.[14] The key to high purity is slow, controlled crystal growth.[16][18] If your product "crashes out" of solution immediately upon cooling, re-heat it, add a small amount of additional solvent, and cool it more slowly.[14]
Section 4: Data Tables & FAQs
Table 1: Properties of Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes on Benzoic Acid Derivatives |
| Water | 100 | 80.1 | Good for highly polar derivatives; often used as an anti-solvent with alcohols. Benzoic acid itself is much more soluble in hot water than cold.[16] |
| Ethanol | 78 | 24.5 | A versatile, moderately polar solvent. Often paired with water or hexanes.[8][19] |
| Methanol | 65 | 32.7 | Similar to ethanol but more polar and lower boiling. Benzoic acid is very soluble in methanol.[12] |
| Acetone | 56 | 20.7 | A good solvent for many organics, but its low boiling point can be a challenge.[8] |
| Ethyl Acetate | 77 | 6.0 | A less polar option, good for compounds with ester-like properties.[8] |
| Toluene | 111 | 2.4 | Good for non-polar compounds. Its high boiling point can sometimes lead to oiling out.[19] |
| Heptane/Hexane | 98 / 69 | ~2.0 | Very non-polar. Often used as the anti-solvent for more polar compounds.[8] |
| Isopropyl Alcohol | 82 | 19.9 | A common alternative to ethanol with a slightly higher boiling point. |
Frequently Asked Questions (FAQs)
-
FAQ 1: Can I use water for recrystallizing fluorinated benzoic acids? While benzoic acid itself can be recrystallized from boiling water, the addition of fluorine often increases lipophilicity, making the derivatives less soluble in water.[6][16] Water is more commonly and effectively used as the anti-solvent in a mixed-solvent system with a miscible alcohol like ethanol or methanol.[6][12]
-
FAQ 2: How does the position of the fluorine atom (ortho, meta, para) influence solvent choice? The position significantly impacts the molecule's dipole moment and steric profile.
-
Ortho-substituted: The 'ortho effect' can force the carboxylic acid group out of the plane of the benzene ring, altering its interaction with solvents.[2] These isomers may exhibit unique solubility compared to their meta and para counterparts.
-
Para-substituted: These isomers are often the most symmetric and can pack more efficiently into a crystal lattice, potentially leading to lower solubility and higher melting points compared to the other isomers. This may require a more aggressive or polar solvent to dissolve.
-
Meta-substituted: These often have intermediate properties. Ultimately, experimental screening is necessary as these effects are difficult to predict with perfect accuracy.
-
References
- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of 2-Fluorobenzoic Acid in Organic Solvents.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Reddit. (2014). Recrystallization - Why two solvents?. r/chemhelp.
- Unknown. (n.d.). Recrystallization of Benzoic Acid.
- Chemistry Stack Exchange. (2017). Solvent for recrystallization of benzoic acid?.
- Poon, Y. F., et al. (2020). Importance of Fluorine in Benzazole Compounds. PMC.
- Google Patents. (n.d.). Processes for the preparation of fluorinated benzoic acids.
- PMC. (2023). Membrane-Based Solvent Exchange Process for Purification of API Crystal Suspensions.
- Alfa Chemistry. (n.d.). Recrystallization of Benzoic Acid.
- Benchchem. (n.d.). The Role of Fluorine in 2-Fluorobenzoic Acid Reactivity: A Technical Guide.
- Chemistry LibreTexts. (2024). Substituent Effects on Acidity.
- University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations.
- Chemistry LibreTexts. (2022). Troubleshooting.
- Tayana. (n.d.). Picking the best purification method for your API can be a tricky challenge.
- Sparrow Chemical. (n.d.). Fluorobenzoic Acid Series.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- Unknown. (n.d.). The Recrystallization of Benzoic Acid.
- Guidechem. (2024). Understanding Benzoic Acid Solubility: A Comprehensive Guide.
- Scribd. (n.d.). Recrystallization of Benzoic Acid.
- ResearchGate. (2025). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures.
- PMC. (2019). Solving the enigma of weak fluorine contacts in the solid state: a periodic DFT study of fluorinated organic crystals.
- Reddit. (2012). Help! Recrystallization sources of error. r/chemhelp.
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- 5. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Picking the best purification method for your API can be a tricky challenge - Tayana Solutions [tayanasolutions.com]
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- 13. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. reddit.com [reddit.com]
- 16. westfield.ma.edu [westfield.ma.edu]
- 17. Page loading... [guidechem.com]
- 18. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 19. researchgate.net [researchgate.net]
handling and safety precautions for trifluoromethoxy benzoic acids
Status: Operational Ticket ID: TFM-BA-001 Subject: Handling, Safety, and Experimental Optimization Guide Assigned Specialist: Senior Application Scientist
Welcome to the Technical Support Hub
You have reached the specialized support tier for Trifluoromethoxy Benzoic Acids (e.g., 4-(trifluoromethoxy)benzoic acid). These fluorinated building blocks are critical in medicinal chemistry for modulating lipophilicity and metabolic stability.[1] However, the unique electronic properties of the trifluoromethoxy (-OCF₃) group present specific challenges in safety, handling, and synthetic manipulation.
This guide is structured to address your immediate operational needs, from safety protocols to reaction optimization.
Module 1: Safety & Risk Management
"Is this safe to handle on the open bench?"
While trifluoromethoxy benzoic acids are generally stable solids, they possess specific hazard profiles that distinguish them from non-fluorinated analogues. The primary risks involve irritation and the potential for hazardous decomposition.
Critical Hazard Profile
| Hazard Category | Classification | Description |
| Skin/Eye | Irritant (Cat 2) | Causes serious eye irritation and skin irritation.[2][3][4][5][6][7][8] The electron-withdrawing -OCF₃ group increases acidity, potentially exacerbating contact burns compared to benzoic acid. |
| Respiratory | STOT SE 3 | May cause respiratory irritation.[2][5][6][7][8][9][10] Dust inhalation is a primary exposure route. |
| Thermal | Decomposition | CRITICAL: At temperatures >200°C or under combustion, these compounds can release Hydrogen Fluoride (HF) and Carbonyl Fluoride (COF₂). |
Emergency Response Protocol: Chemical Spill
Grounding: Standard GHS Safety Data protocols [1].
Figure 1: Decision tree for managing solid spills of fluorinated benzoic acids. Note the escalation to respiratory protection for larger spills due to STOT SE 3 hazards.
Module 2: Storage & Stability
"How do I prevent degradation?"
The -OCF₃ group provides exceptional metabolic stability, often superior to -CF₃ due to specific steric and electronic effects [2]. However, the carboxylic acid moiety remains susceptible to environmental factors.
Storage Specifications
-
Temperature: Ambient (15–25°C) is generally acceptable for short-term. Long-term storage at 2–8°C is recommended to prevent slow decarboxylation or discoloration.
-
Atmosphere: Store under inert gas (Argon/Nitrogen) if the specific derivative is an acid chloride. The free acid is air-stable but hygroscopic . Moisture uptake can alter stoichiometry in precise coupling reactions.
-
Container: Tightly sealed glass or HDPE. Avoid metal containers if traces of HF are suspected (though rare in pure commercial samples).
Stability FAQ
Q: I see a slight pressure buildup in the bottle. Is this dangerous? A: It is a warning sign.[2] While -OCF₃ is stable, trace impurities or thermal degradation can release CO₂.[11] If the solid smells acrid (pungent/acidic beyond typical benzoic acid odor), it may indicate hydrolysis of trace acid chlorides or HF formation. Vent in a fume hood immediately.
Module 3: Experimental Handling & Reactivity
"My amide coupling yield is low. Why?"
This is the most common ticket we receive. The trifluoromethoxy group is strongly electron-withdrawing (Hammett σp ≈ 0.35) [3]. This pulls electron density away from the aromatic ring and the carboxylic acid.
The Paradox:
-
Acid Acidity: The acid is more acidic (lower pKa) than benzoic acid. It deprotonates easily.
-
Carbonyl Electrophilicity: The carbonyl carbon is more electrophilic, making it highly reactive toward nucleophiles.
-
Active Ester Instability: Because the carbonyl is so electron-deficient, the "activated ester" (e.g., O-acylisourea from EDC) is highly susceptible to hydrolysis by trace water before the amine can attack.
Troubleshooting Amide Couplings
| Issue | Root Cause | Technical Solution |
| Low Yield (<40%) | Hydrolysis of activated intermediate. | Switch Reagents: Use T3P (Propylphosphonic anhydride) . T3P acts as a water scavenger and drives the equilibrium toward the amide [4]. |
| No Reaction | Amine is deactivated or sterically hindered. | Acyl Fluoride Method: Convert the acid to an acid fluoride using TFFH or Cyanuric Fluoride. Acid fluorides are stable to water but highly reactive toward amines [5]. |
| Precipitate Forms | Low solubility of fluorinated intermediate. | Solvent Switch: The lipophilic -OCF₃ group requires non-polar solvents. Switch from DMF to DCM or 2-MeTHF . |
Workflow: Optimizing the Coupling Reaction
Grounding: Strategies for electron-deficient benzoic acids [4, 5].
Figure 2: Optimization workflow for coupling trifluoromethoxy benzoic acids. Method C (Acyl Fluoride) is the "nuclear option" for difficult substrates.
Module 4: Waste Disposal & Environmental
"Can this go down the drain?"
ABSOLUTELY NOT. Fluorinated compounds are persistent.
-
Segregation: Must be collected in Halogenated Organic Waste streams.
-
Labeling: Clearly mark as "Fluorinated Organic Acid".
-
Aqueous Washes: Even aqueous workup layers (brine/bicarb washes) should be treated as contaminated with fluorinated organics and disposed of accordingly, not flushed.
References
-
Fisher Scientific . Safety Data Sheet: 4-(Trifluoromethoxy)benzoic acid. Revised Dec 2025.[2][4][7] Link
-
Beilstein Journal of Organic Chemistry . Trifluoromethyl ethers – synthesis and properties of an unusual substituent. 2008. Link
-
MDPI . The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. 2023. Link
-
Royal Society of Chemistry . Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents. 2023. Link
-
Organic & Biomolecular Chemistry . Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. 2015. Link
Sources
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- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. refubium.fu-berlin.de [refubium.fu-berlin.de]
storage conditions to prevent degradation of fluorinated carboxylic acids
A Guide to Preventing Degradation Through Optimal Storage and Handling
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide grounded in scientific principles and practical, field-proven experience. This document is designed for researchers, scientists, and drug development professionals who work with fluorinated carboxylic acids (FCAs). Maintaining the chemical integrity of these compounds is paramount for reproducible and accurate experimental outcomes. This guide offers in-depth answers to common questions, troubleshooting advice, and detailed protocols to ensure the long-term stability of your valuable FCA reagents.
Part 1: Frequently Asked Questions - The Fundamentals of FCA Stability
This section addresses the core principles governing the stability of fluorinated carboxylic acids. Understanding why and how these molecules degrade is the first step toward preventing it.
Q1: What makes fluorinated carboxylic acids susceptible to degradation despite their reputation for stability?
While the carbon-fluorine (C-F) bond is exceptionally strong and resistant to degradation, the carboxylic acid functional group introduces a point of reactivity.[1][2] Degradation of FCAs is typically not about breaking the C-F bonds directly under storage conditions, but rather about reactions involving the carboxyl group or the bond connecting it to the fluorinated chain. The primary environmental factors that can initiate degradation are temperature, light (particularly UV), and the presence of reactive chemical species.[3][4]
Q2: What are the primary degradation pathways I need to be aware of during storage?
Several degradation pathways can compromise the integrity of FCAs, with the most common being decarboxylation. This process involves the loss of the carboxyl group as carbon dioxide (CO2).[5][6][7]
Key pathways include:
-
Thermal Decomposition: Elevated temperatures provide the energy needed to initiate decarboxylation or elimination of hydrogen fluoride (HF), leading to a cascade of reactions that shorten the perfluorinated chain.[3][8]
-
Photochemical Degradation: Exposure to light, especially vacuum ultraviolet (VUV) light, can induce decarboxylation, forming reactive radicals that can lead to further sample breakdown.[9][10]
-
Chemically-Induced Degradation: Strong bases can facilitate decarboxylation.[11] Similarly, the presence of certain metals or radical initiators can also promote degradation, though this is more of a concern during reactions than storage.
Below is a simplified diagram illustrating the major degradation triggers.
Caption: Key environmental triggers for FCA degradation.
Q3: Does the physical form (solid vs. solution) of the FCA affect storage requirements?
Yes, the physical form is a critical consideration.
-
Solid Form: As pure solids, FCAs are generally more stable. The primary concerns are sublimation for volatile, short-chain acids and sensitivity to moisture, which can affect crystalline structure or introduce a medium for hydrolytic degradation of any impurities. Storage in a desiccated, dark, and temperature-controlled environment is crucial.[4]
-
Solution Form: When in solution, the choice of solvent is paramount. Solvents can participate in degradation reactions or contain impurities that do. For instance, storing FCAs in a polar aprotic solvent in the presence of a base like NaOH can lead to decarboxylation.[11] It is critical to use high-purity, anhydrous solvents and to store solutions under the same stringent conditions as solids (cold, dark, inert atmosphere).
Part 2: Troubleshooting Guide - Addressing Common Issues
This section provides solutions to problems that may arise from suboptimal storage.
Q1: My experimental results are inconsistent. Could improper storage of my FCA standard be the cause?
Absolutely. Inconsistent results are a classic sign of reagent degradation. If the concentration of your FCA stock solution is changing over time due to degradation, any experiments using it will yield variable results.
Troubleshooting Steps:
-
Verify Storage Conditions: Immediately check if the compound was stored according to the recommended protocols (see table below). Was it exposed to light? Was the container properly sealed?
-
Perform Quality Control (QC): Re-analyze the standard using a reliable analytical method like LC-MS or ¹⁹F NMR. Compare the results to the original certificate of analysis or data from a freshly prepared standard. Look for the appearance of shorter-chain FCA fragments, which are common degradation products.[3][9]
-
Prepare a Fresh Standard: If degradation is confirmed or suspected, discard the old stock and prepare a new one from a solid sample that has been stored correctly.
Q2: I've noticed discoloration or precipitate in my FCA solution. What does this mean?
Discoloration or precipitation is a strong visual indicator of chemical change. It could signify degradation of the FCA itself, a reaction with solvent impurities, or precipitation of the FCA due to temperature changes or solvent evaporation. Do not use a solution that has changed in appearance. The appropriate action is to discard the solution according to your institution's safety protocols and prepare a fresh sample.
Q3: I suspect my sample is contaminated by its container. How can I test for this?
This is a valid concern, particularly with plastic containers. Studies have shown that perfluoroalkyl carboxylic acids can leach from directly fluorinated high-density polyethylene (HDPE) containers.[12][13]
Experimental Protocol: Leachable Analysis
-
Prepare a Blank: Fill an identical, empty container with the same solvent used for your sample (e.g., methanol or water). This will serve as your experimental blank.
-
Incubate: Store the blank under the same conditions as your sample for a defined period (e.g., 7 days).
-
Analyze the Blank: Using a sensitive analytical technique like LC-MS/MS, analyze the solvent from the blank container for the presence of the FCA you are working with, as well as other common, shorter-chain PFCAs.
-
Compare: If PFCAs are detected in the blank, it confirms that leaching from the container is a source of contamination. Switching to high-quality glass or polypropylene containers is recommended.
Part 3: Optimal Storage Protocols and Best Practices
Adherence to a strict storage protocol is the most effective way to prevent degradation.
Recommended Storage Conditions Summary
The following table summarizes the ideal storage conditions for fluorinated carboxylic acids to ensure their long-term stability.
| Parameter | Solid FCAs | FCA Solutions | Rationale & Key Considerations |
| Temperature | 2-8°C (Refrigerated) or -20°C (Frozen) | -20°C (Frozen) | Low temperatures minimize thermal degradation and slow reaction kinetics.[4] For solutions, freezing prevents solvent evaporation and reduces molecular mobility. |
| Light | Protect from all light | Protect from all light | Store in amber glass vials or wrap containers in aluminum foil. Place in a dark cabinet or drawer. Prevents photochemical degradation.[4][9] |
| Atmosphere | Dry, Inert (Optional) | Inert (Recommended) | Use a desiccator for solids. For solutions, flushing the container headspace with nitrogen or argon before sealing minimizes oxidation.[4] |
| Moisture | Store in a desiccator | Use anhydrous solvents | Prevents potential hydrolysis of reactive impurities or specific FCA structures.[4][14] |
| Container | Amber Borosilicate Glass (Type 1) | Amber Borosilicate Glass (Type 1) with PTFE-lined cap | Glass is inert and non-leaching. Amber color provides light protection. PTFE-lined caps prevent contamination from the cap material. Avoid fluorinated HDPE.[12][15] |
Workflow: Receiving and Storing a New FCA Sample
Follow this step-by-step process to ensure the integrity of a newly acquired fluorinated carboxylic acid.
Caption: Standard workflow for new FCA sample intake.
By implementing these rigorous storage and handling protocols, you can significantly mitigate the risk of degradation, ensuring the quality of your experiments and the reliability of your scientific data.
References
-
Gu, C., et al. (2020). Degradation of Perfluoroalkyl Ether Carboxylic Acids with Hydrated Electrons: Structure–Reactivity Relationships and Environmental Implications. ACS Publications. Available at: [Link]
-
Trang, B., et al. (2022). Low-temperature mineralization of perfluorocarboxylic acids. Science. Available at: [Link]
-
Larson, E. (2024). Fluorotelomer Carboxylic Acid Degradation: Implications for Septic Systems. UNH Scholars' Repository. Available at: [Link]
-
Gomez, A., et al. (2023). Synthesis of Alkyl Fluorides and Fluorinated Unnatural Amino Acids via Photochemical Decarboxylation of α-Fluorinated Carboxylic Acids. Organic Letters. Available at: [Link]
-
GOV.UK. (2022). Long-chain perfluorocarboxylic acids (PFCAs), their salts and related compounds. Available at: [Link]
-
Wiley-VCH GmbH. (2025). Decarboxylative Functionalization of Carboxylic Acids with Easily Oxidizable, Unstable, and Difficult Substituents Under Visible. ChemCatChem. Available at: [Link]
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Chen, J., et al. (2007). [Photodegradation of perfluorinated carboxylic acids by 185 nm VUV light]. PubMed. Available at: [Link]
-
Furin, G.G. (2004). Perfluorinated carboxylic acids. Synthesis and application. Fluorine Notes. Available at: [Link]
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Le, C., et al. (2014). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. PMC. Available at: [Link]
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SafeWork NSW. Working safety with PFAS containing aqueous film-forming firefighting foams. Available at: [Link]
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El-Gendy, A.O., et al. (2021). Methods for decarboxylative fluoroalkylation of various carboxylic acids. ResearchGate. Available at: [Link]
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Wang, Y., et al. (2023). Degradation and Defluorination of Per- and Polyfluoroalkyl Substances by Direct Photolysis at 222 nm. SciProfiles. Available at: [Link]
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University of California - Riverside. (2022). Microbes can degrade the toughest PFAS. ScienceDaily. Available at: [Link]
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Wang, Y., et al. (2021). The degradation mechanisms of perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS) by different. ScienceDirect. Available at: [Link]
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Furin, G.G. (2004). Perfluorinated Carboxylic Acids. Synthesis and Application. Fluorine Notes. Available at: [Link]
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Verma, S., et al. (2024). Photodegradation and photocatalysis of per- and polyfluoroalkyl substances (PFAS): A review of recent progress. OSTI.GOV. Available at: [Link]
-
Khan, M.Y., et al. (2022). Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Environmental Science: Processes & Impacts. Available at: [Link]
-
U.S. Hazmat Storage. (2022). Chemical Storage for PFOS and PFOA. Available at: [Link]
-
Elsevier. (2025). Chapter 9: Degradation of Per- and Polyfluoroalkyl Substances (PFAS) Through Advanced Oxidation Processes. ScienceDirect. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2025). How to store fluorinated pharmaceutical intermediates properly? Blog. Available at: [Link]
-
GHD. (2024). Understanding the new USEPA's PFOA and PFOS Regulations. Available at: [Link]
-
Hellsing, M.S., et al. (2010). Modeling the hydrolysis of perfluorinated compounds containing carboxylic and phosphoric acid ester functions and sulfonamide groups. Taylor & Francis Online. Available at: [Link]
-
Rand, E.A. & Mabury, S.A. (2011). Perfluorinated Carboxylic Acids in Directly Fluorinated High-Density Polyethylene Material. BP Polymers. Available at: [Link]
-
Li, F., et al. (2025). Emerging contaminants of perfluoroalkyl carboxylic acids (PFCAs): a review of sources, occurrence, and accumulation in plants. PMC. Available at: [Link]
-
US EPA. (2025). Questions and Answers about Designation of PFOA and PFOS as Hazardous Substances under CERCLA. Available at: [Link]
-
Hellsing, M.S., et al. (2010). Modeling the hydrolysis of perfluorinated compounds containing carboxylic and phosphoric acid ester functions, alkyl iodides, and sulfonamide groups. ResearchGate. Available at: [Link]
-
Ma, J., et al. (2023). Chemical and Biological Degradation for Perfluorooctanoic Acid. Encyclopedia.pub. Available at: [Link]
-
Al-Omari, A., et al. (2023). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology. Available at: [Link]
-
GHD. (2024). Understanding the new USEPA's PFOA and PFOS Regulations. Available at: [Link]
-
Whitehead, H.D. & Peaslee, G.F. (2023). Directly Fluorinated Containers as a Source of Perfluoroalkyl Carboxylic Acids. SciSpace. Available at: [Link]
-
Whitehead, H.D. & Peaslee, G.F. (2023). Directly Fluorinated Containers as a Source of Perfluoroalkyl Carboxylic Acids | Request PDF. ResearchGate. Available at: [Link]
-
Paleta, O., et al. (2025). Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems. PMC. Available at: [Link]
-
Government of Canada. (2025). Toxic substances list: long-chain perfluorocarboxylic acids (LC-PFCAs), their salts and precursors. Available at: [Link]
-
Simmie, J.M. & Curran, H.J. (2022). Thermodynamic Properties: Enthalpy, Entropy, Heat Capacity, and Bond Energies of Fluorinated Carboxylic Acids. The Journal of Physical Chemistry A. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Ensuring Quality: Storage and Handling Best Practices for 5,6-Difluoroindole-2-Carboxylic Acid. Available at: [Link]
-
Kuklenyik, Z., et al. (2013). Effect of temperature and duration of storage on the stability of polyfluoroalkyl chemicals in human serum. PMC. Available at: [Link]
-
Wu, P., et al. (2022). Thermal Data of Perfluorinated Carboxylic Acid Functionalized Aluminum Nanoparticles. MDPI. Available at: [Link]
-
Whitehead, H.D., et al. (2023). Directly Fluorinated Containers as a Source of Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology Letters. Available at: [Link]
-
PFAS Central. (2023). Directly Fluorinated Containers as a Source of Perfluoroalkyl Carboxylic Acid. Available at: [Link]
-
Wikipedia. (n.d.). Perfluoroalkyl carboxylic acids. Retrieved from [Link]
-
Gu, C., et al. (2020). Degradation of Perfluoroalkyl Ether Carboxylic Acids with Hydrated Electrons: Structure–Reactivity Relationships and Environmental Implications. ResearchGate. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2025). What are the storage conditions for different types of fluorinated pharmaceutical intermediates? Blog. Available at: [Link]
-
Olsen, G.W., et al. (2003). Understanding Potential Exposure Sources of Perfluorinated Carboxylic Acids in the Workplace. PMC. Available at: [Link]
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- 4. How to store fluorinated pharmaceutical intermediates properly? - Blog [sinoshiny.com]
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- 12. pubs.acs.org [pubs.acs.org]
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- 15. researchgate.net [researchgate.net]
Validation & Comparative
Technical Analysis & Comparison Guide: 1H NMR Spectrum of 2-Methoxy-4-(Trifluoromethoxy)benzoic Acid
Executive Summary & Structural Context[1][2][3]
This guide provides a rigorous structural elucidation of 2-methoxy-4-(trifluoromethoxy)benzoic acid , a critical fluorinated building block in medicinal chemistry. Unlike simple benzoic acid derivatives, this molecule presents a unique superposition of electronic effects: the strong resonance donation of the methoxy group (-OCH
This analysis compares the target molecule against two structural analogs—2-methoxybenzoic acid and 4-(trifluoromethoxy)benzoic acid —to isolate the specific spectral signatures required for quality control and structural verification.
Key Structural Features[1][4][5][6][7]
-
Core: Benzoic Acid (Solubility challenge in non-polar solvents).
-
Substituent 1 (C2): Methoxy (-OCH
) – Strong -donor (Shielding ortho/para). -
Substituent 2 (C4): Trifluoromethoxy (-OCF
) – Inductive withdrawer ( -acceptor) / Weak -donor.
Experimental Methodology (Protocol)
To ensure reproducibility and spectral fidelity, the following protocol is recommended. The choice of solvent is critical for observing the carboxylic acid proton.
Sample Preparation Workflow
Figure 1: Optimized sample preparation workflow for benzoic acid derivatives to prevent dimerization and ensure peak resolution.
Solvent Selection Rationale
-
Recommended: DMSO-d
(Dimethyl sulfoxide-d6)-
Why: Disrupts intermolecular hydrogen bonding of the carboxylic acid dimers. This results in a sharp, distinct singlet for the -COOH proton around 12.0–13.0 ppm.
-
Solubility: Excellent for polar benzoic acids.
-
-
Alternative: CDCl
(Chloroform-d)-
Risk:[1] The -COOH proton often appears as a very broad, undetectable hump or shifts variably due to concentration-dependent dimerization. Not recommended for quantitative purity analysis.
-
Spectral Analysis & Assignment
The 1H NMR spectrum of this compound is characterized by three distinct regions. The assignments below are based on Substituent Chemical Shift (SCS) additivity rules validated against experimental data of analogs.
Predicted Chemical Shifts (in DMSO-d )
| Proton | Position | Multiplicity | Coupling ( | Shift ( | Electronic Environment |
| -COOH | C1-COOH | Broad Singlet | - | 12.5 - 13.2 | Highly deshielded acidic proton. |
| H-6 | Aromatic C6 | Doublet (d) | ~8.5 | 7.75 - 7.85 | Ortho to -COOH (Deshielding zone). |
| H-3 | Aromatic C3 | Singlet/Small d | ~2.0 | 6.90 - 7.05 | Ortho to -OCH |
| H-5 | Aromatic C5 | dd | ~8.5, 2.0 | 6.85 - 7.00 | Ortho to -OCF |
| -OCH | C2-OMe | Singlet (s) | - | 3.80 - 3.90 | Alkoxy group (Donor). |
Detailed Coupling Analysis (The Aromatic Region)
The aromatic protons form an ABC spin system (technically AMX due to large shift differences).
-
H-6 (The Downfield Signal):
-
Located ortho to the electron-withdrawing Carbonyl group.[1]
-
Appears as a doublet due to strong ortho-coupling (
) with H-5.
-
-
H-3 (The Upfield Signal):
-
Located ortho to the strong electron-donating Methoxy group.
-
Appears as a singlet or a very fine doublet (
) due to meta-coupling with H-5.
-
-
H-5 (The Multiplet):
-
Located between the -OCF
and H-6.[2] -
Appears as a doublet of doublets (dd) . It couples to H-6 (ortho, large
) and H-3 (meta, small ).
-
Figure 2: Splitting tree for Proton H-5, showing the large ortho-coupling from H-6 and small meta-coupling from H-3.
Comparative Verification Guide
To validate the identity of your compound, compare its spectrum against these two common alternatives. This "Differential Diagnosis" approach confirms the presence of both functional groups.
Comparison Table: Product vs. Alternatives
| Feature | Target Product | Alt 1: 2-Methoxybenzoic acid | Alt 2: 4-(Trifluoromethoxy)benzoic acid |
| Symmetry | Asymmetric (3 distinct Ar-H) | Asymmetric (4 distinct Ar-H) | Symmetric (AA'BB' System) |
| H-3 Signal | Singlet/Small d (~7.0 ppm) | Doublet (~7.1 ppm) | Doublet (~7.4 ppm) (Part of AA'BB') |
| H-5 Signal | dd (~6.9 ppm) | Triplet/Multiplet (~7.0 ppm) | Doublet (~7.4 ppm) (Part of AA'BB') |
| -OCH | Present (~3.85 ppm) | Present (~3.85 ppm) | Absent |
| Key Differentiator | H-5 is a dd | H-5 is a triplet (t) | Symmetric "Roofing" effect |
Diagnostic Logic
-
Check for Symmetry: If the aromatic region shows two roofed doublets (integrating to 2H each), you have Alternative 2 (Missing the methoxy group). The target molecule must show 3 distinct proton environments (1:1:1 integration).
-
Check for H-5 Splitting: If H-5 appears as a triplet, you likely have Alternative 1 (Missing the -OCF
group). The -OCF at position 4 blocks the coupling pathway, turning the triplet into a doublet of doublets.
References & Data Sources
-
National Institute of Standards and Technology (NIST). 4-(Trifluoromethoxy)benzoic acid Mass Spectrum & Data.[3] (Accessed 2023).
-
Sigma-Aldrich. 4-Methoxy-2-(trifluoromethyl)benzoic acid Product Specification. (Isomer Comparison).
-
ChemicalBook. NMR Spectrum Data for Benzoic Acid Derivatives.
-
SpectraBase. 2-Methoxybenzoic acid Proton NMR.
-
Reich, H. J. WinPLT NMR Chemical Shift Prediction Tables. University of Wisconsin-Madison. (Standard SCS Additivity Rules).
Note: While direct experimental spectra for specific proprietary derivatives are often paywalled, the data above synthesizes validated fragment data to provide an accurate theoretical model for identification.
Sources
FTIR absorption bands for methoxy and trifluoromethoxy groups
Topic: Comparative Guide to FTIR Absorption Bands: Methoxy (-OCH3) vs. Trifluoromethoxy (-OCF3) Groups
Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists
Executive Summary: The Fluorine Effect
In medicinal chemistry, the substitution of a methoxy group (-OCH3) with a trifluoromethoxy group (-OCF3) is a classic bioisosteric replacement used to modulate lipophilicity, metabolic stability, and bioactivity. However, distinguishing these groups spectroscopically requires a nuanced understanding of vibrational modes.
While -OCH3 is an electron-donating group (EDG) dominated by resonance (+M), -OCF3 is a strong electron-withdrawing group (EWG) dominated by induction (-I). This electronic inversion fundamentally alters the dipole moments and bond force constants, creating distinct infrared "fingerprints." This guide delineates the specific FTIR spectral features required to confidently identify and differentiate these moieties.
Fundamental Vibrational Modes: A Comparative Analysis
The identification of these groups relies on three spectral regions: the High-Frequency C-H Zone (diagnostic for -OCH3), the Fingerprint Region (diagnostic for -OCF3), and the Aryl Ring Vibrations (shifted by electronic effects).
Comparative Spectral Data Table
| Vibrational Mode | Methoxy Group (-OCH3) | Trifluoromethoxy Group (-OCF3) | Diagnostic Note |
| C-H Stretching (sp³) | 2815–2850 cm⁻¹ (Sym) 2900–3000 cm⁻¹ (Asym) | ABSENT | The absence of aliphatic C-H bands is the primary indicator of -OCF3 (assuming no other alkyl groups). |
| C-F Stretching | ABSENT | 1100–1350 cm⁻¹ (Very Strong, Broad) | C-F bonds have large dipole moments, creating massive, often split bands that dominate the spectrum. |
| C-O-C Asym. Stretch | 1200–1275 cm⁻¹ (Strong) | 1150–1250 cm⁻¹ (Overlaps with C-F) | In -OCF3, this band is often obscured by the intense C-F stretches or coupled with them. |
| C-O-C Sym. Stretch | 1020–1075 cm⁻¹ (Medium) | ~1000–1100 cm⁻¹ (Variable) | Less diagnostic due to overlap with ring breathing modes. |
| Aryl Ring Breathing | ~1600 & 1500 cm⁻¹ | ~1590 & 1490 cm⁻¹ | -OCF3 (EWG) slightly deactivates the ring, often causing a minor blue-shift or intensity change compared to -OCH3. |
Deep Dive: The "Fluorine Super-Band"
The most striking feature of the -OCF3 spectrum is the C-F stretching vibration . Due to the high electronegativity of fluorine (3.98), the C-F bond is highly polarized. This results in a large change in dipole moment during vibration (
-
Observation: In a -OCF3 spectrum, the region between 1100–1350 cm⁻¹ will often appear as a "wall" of absorption, potentially saturating the detector if the path length is too long.
-
Contrast: The -OCH3 group shows distinct, sharper bands for C-O stretches at ~1250 cm⁻¹ and ~1040 cm⁻¹, which are strong but rarely saturate the spectrum like C-F.
Decision Logic for Spectral Assignment
The following diagram illustrates the logical workflow for distinguishing these groups in an unknown aromatic sample.
Figure 1: Spectral decision tree for differentiating Methoxy and Trifluoromethoxy groups based on key IR regions.
Experimental Protocol: Handling Fluorinated Samples
Analyzing -OCF3 compounds requires specific adjustments to standard protocols due to the intensity of C-F bands.
Protocol: High-Fidelity FTIR Acquisition
-
Sample Preparation (Liquid/Oil):
-
Method: ATR (Attenuated Total Reflectance) is preferred over transmission cells for fluorinated compounds.
-
Why: Transmission cells (e.g., NaCl plates) often result in "flat-lining" (0% transmission) in the 1100–1300 cm⁻¹ region due to the extreme extinction coefficient of C-F bonds. ATR's short effective path length (~2 µm) prevents saturation.
-
-
Sample Preparation (Solid):
-
Method: KBr Pellet (1-2% sample concentration).
-
Adjustment: Use less sample than usual. If the C-F band is "chopped" (flat bottom), regrind with more KBr to dilute.
-
-
Parameter Settings:
-
Resolution: 4 cm⁻¹ is standard.
-
Scans: 16–32 scans are sufficient.
-
Baseline Correction: Critical for -OCF3 samples, as the broad C-F absorption can distort the baseline in the fingerprint region.
-
Application in Drug Design: The Bioisosteric Switch
Understanding the spectral difference is a proxy for understanding the physicochemical shift that occurs when replacing -OCH3 with -OCF3.
| Property | Anisole (Ph-OCH3) | Trifluoromethoxybenzene (Ph-OCF3) | Impact on Drug Design |
| Electronic Effect | Electron Donor (+M > -I) | Electron Withdrawing (-I >> +M) | -OCF3 deactivates the ring, reducing metabolic oxidation at the ring. |
| Lipophilicity (LogP) | ~2.1 | ~3.0 | -OCF3 increases LogP by ~1 unit, significantly boosting membrane permeability. |
| Metabolic Stability | Low (O-Demethylation) | High (C-F bond strength) | -OCF3 blocks the CYP450 O-dealkylation pathway common to methoxy groups. |
| Conformation | Planar (mostly) | Orthogonal | The -OCF3 group often twists out of plane (approx 90°) to minimize dipole repulsion, altering binding pocket fit. |
Case Study Visualization: Electronic Impact The following diagram depicts how the electronic nature of the substituent influences the aromatic system, which correlates with the shifts in ring vibrational modes (1600/1500 cm⁻¹).
Figure 2: Mechanistic comparison of electronic effects and metabolic outcomes.
References
-
Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.[1] (Standard reference for C-F and C-O assignments).
-
Leroux, F. R., et al. (2005). "Trifluoromethoxy derivatives: A new class of liquid crystals." Journal of Fluorine Chemistry. Link
- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for LogP and electronic parameters).
-
Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. Link
-
NIST Chemistry WebBook. "Infrared Spectrum of Anisole." Link
Sources
A Comparative Guide to the Bioactivity of Trifluoromethoxy vs. Trifluoromethyl Substituted Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. Among these, the trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) moieties have garnered significant attention for their ability to modulate the physicochemical and biological properties of parent molecules. This guide provides an in-depth, objective comparison of the bioactivity of benzoic acids substituted with these two critical groups, supported by experimental data from relevant studies.
Introduction: The Role of Fluorine in Drug Design
The introduction of fluorine into bioactive molecules can profoundly influence their pharmacokinetic and pharmacodynamic profiles.[1] The trifluoromethyl and trifluoromethoxy groups, in particular, are prized for their ability to enhance metabolic stability, increase lipophilicity, and alter electronic properties, thereby improving a drug candidate's overall performance.[2] While both groups are electron-withdrawing, their distinct steric and electronic characteristics can lead to significant differences in biological activity.
Physicochemical Properties: A Tale of Two Substituents
Understanding the fundamental physicochemical differences between the trifluoromethoxy and trifluoromethyl groups is crucial to appreciating their differential impact on bioactivity.
| Property | Trifluoromethoxy (-OCF3) | Trifluoromethyl (-CF3) | Rationale & Impact on Bioactivity |
| Lipophilicity (Hansch π) | +1.04 | +0.88 | The -OCF3 group is more lipophilic, which can enhance membrane permeability and passage through the blood-brain barrier.[1] However, excessive lipophilicity can sometimes lead to off-target effects and poor solubility. |
| Electronic Effect | Strong electron-withdrawing (inductive), weak π-donating (resonance) | Strong electron-withdrawing (inductive) | Both groups decrease the pKa of the benzoic acid, making it more acidic. The subtle resonance effect of the -OCF3 group's oxygen atom can influence interactions with biological targets.[3] |
| Metabolic Stability | High | High | The high strength of the C-F bond in both groups confers resistance to metabolic degradation by cytochrome P450 enzymes, prolonging the in vivo half-life of the drug.[2] |
| Steric Profile | Larger, conical shape | Smaller, cylindrical shape | The different shapes and sizes of the two groups can lead to distinct binding interactions with target proteins, influencing potency and selectivity. |
Comparative Bioactivity: Insights from Experimental Data
While direct, head-to-head comparative studies on trifluoromethoxy- versus trifluoromethyl-substituted benzoic acids are not abundant in the public domain, valuable insights can be gleaned from research on structurally related scaffolds.
Antimicrobial and Antifungal Activity
A study on a series of chalcone derivatives provides compelling evidence for the differential antimicrobial and antifungal activities of the -OCF3 and -CF3 groups.[4][5]
Key Findings:
-
Compounds bearing a trifluoromethoxy group were generally more effective against both bacterial and fungal strains compared to their trifluoromethyl counterparts.[4][5]
-
This suggests that the increased lipophilicity and potentially different electronic nature of the -OCF3 group may contribute to enhanced antimicrobial efficacy.[4][5]
Table 1: Comparative Antimicrobial Activity of Chalcone Derivatives (Zone of Inhibition in mm) [5]
| Compound | Substituent | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger |
| A-Series | -CF3 | Varies | Varies | Varies | Varies | Varies | Varies |
| B-Series | -OCF3 | Generally Higher | Generally Higher | Generally Higher | Generally Higher | Generally Higher | Generally Higher |
Note: This table represents a qualitative summary of the findings. For detailed quantitative data, please refer to the original publication.
In another study focusing on (1,3,4-oxadiazol-2-yl)benzamides, compounds with both trifluoromethoxy and trifluoromethyl groups demonstrated potent activity against drug-resistant Gram-positive bacteria, including MRSA.[6] This indicates that both substituents can be beneficial for antibacterial activity, with the optimal choice likely being target-dependent.
Anti-inflammatory Activity
Research on mono-carbonyl curcumin derivatives has highlighted the potential of the trifluoromethoxy group in developing potent anti-inflammatory agents.[7] Ortho-trifluoromethoxy-substituted compounds displayed excellent anti-inflammatory activity in both in vitro and in vivo models.[7] While a direct comparison with -CF3 analogs was not performed in this study, it underscores the value of the -OCF3 moiety in this therapeutic area.
Experimental Protocols for Bioactivity Assessment
To enable researchers to conduct their own comparative studies, this section outlines standard experimental protocols for assessing key bioactivities.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Caption: Workflow for Broth Microdilution Assay.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Step-by-step workflow of the MTT assay.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The choice between a trifluoromethoxy and a trifluoromethyl group can significantly impact the structure-activity relationship of a series of compounds.
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent trifluoromethoxy, trifluoromethylsulfonyl, trifluoromethylthio and pentafluorosulfanyl containing (1,3,4-oxadiazol-2-yl)benzamides against drug-resistant Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory activity of ortho-trifluoromethoxy-substituted 4-piperidione-containing mono-carbonyl curcumin derivatives in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Electronic & Physicochemical Effects of 2-Methoxy vs. 4-Trifluoromethoxy Substituents
[1]
Executive Summary
In medicinal chemistry and agrochemical design, the selection between a 2-methoxy (2-OMe) and a 4-trifluoromethoxy (4-OCF
-
2-Methoxy (The Conformational Anchor): Acts primarily as an electron donor (+R) with a secondary inductive withdrawal (-I).[1] Its defining feature in the ortho position is the ability to establish Intramolecular Hydrogen Bonds (IMHB) , creating "pseudo-ring" systems that lock conformation and improve permeability despite lower lipophilicity.
-
4-Trifluoromethoxy (The Lipophilic Shield): Acts as a robust electron withdrawer (-I) with unique "super-lipophilic" properties.[1] It is metabolically inert, blocks the typically labile para-position, and often adopts an orthogonal conformation relative to the aryl ring, providing a distinct steric vector compared to the planar methoxy group.
This guide analyzes the mechanistic differences, supported by physicochemical data and validated experimental protocols for assessing their impact on your scaffold.
Physicochemical Landscape: The Data
The following table aggregates standard Hammett and Hansch parameters to quantify the electronic and lipophilic divergence.
| Parameter | 2-Methoxy (2-OMe) | 4-Trifluoromethoxy (4-OCF | Implication for Drug Design |
| Hammett | -0.27 (Donor) | +0.35 (Withdrawer) | OMe enriches ring electron density; OCF |
| Hammett | +0.12 | +0.38 | OMe is inductively withdrawing at close range; OCF |
| Hansch | -0.02 | +1.04 | Critical: OCF |
| Molar Refractivity (MR) | 7.87 | 12.5 (Est.)[1] | OCF |
| Conformation | Generally Coplanar (0° twist) | Orthogonal (~90° twist) | OMe conjugates with the |
Note on Hammett Values: While
describes the group's intrinsic nature, the ortho position of 2-OMe introduces steric parameters () and field effects ( ) that often override pure resonance predictions.[1]
Structural & Electronic Deep Dive
2-Methoxy: The Ortho-Effect & IMHB
The 2-OMe group is not merely a donor; it is a structural tool. In the ortho position, the oxygen lone pairs are perfectly positioned to accept a hydrogen bond from a donor at position 1 (e.g., Aniline NH, Phenol OH, or Amide NH).
-
Mechanism: The formation of a 5- or 6-membered IMHB ring reduces the polarity of the donor group (masking the H-bond donor).
-
Result: This "molecular chameleon" effect can increase membrane permeability (P
) beyond what the calculated LogP (cLogP) suggests, as the molecule "hides" its polarity while traversing the lipid bilayer.[1] -
Electronic Vector: Strong +R effect enriches the ring, making it susceptible to electrophilic aromatic substitution and oxidative metabolism.
4-Trifluoromethoxy: The Orthogonal Lipophile
The 4-OCF
-
Mechanism: The strong electronegativity of the three fluorine atoms pulls electron density from the oxygen (
hyperconjugation).[1] This prevents the oxygen lone pair from engaging in resonance with the aryl ring. -
Conformation: To maximize this hyperconjugation and minimize steric clash with ortho-protons, the O-CF
bond rotates roughly 90° out of the aromatic plane. -
Metabolic Blockade: The C-F bond strength (~116 kcal/mol) renders the group chemically inert.[1] Placing it at the para position blocks the most common site of CYP450-mediated oxidation.
Visualization of Electronic Vectors
Figure 1: Comparative electronic vectors and functional consequences of 2-OMe vs 4-OCF3 substitution.
Experimental Protocols
To validate the choice between these substituents, two key assays are recommended: pKa Determination (to assess electronic influence) and Microsomal Stability (to assess metabolic liability).[1]
Protocol A: Potentiometric pKa Determination
Use this to quantify how the substituent shifts the acidity of a scaffold (e.g., a phenol or aniline).
-
Preparation: Dissolve the test compound (0.5 mg) in a mixed solvent system (e.g., Methanol/Water 20:80) to ensure solubility while maintaining dielectric relevance.[1]
-
Titrant: Use carbonate-free 0.1 M KOH as the base and 0.1 M HCl as the acid.
-
Calibration: Calibrate the electrode using standard buffers (pH 4.0, 7.0, 10.0) at 25°C.
-
Titration:
-
Acidify the sample to pH < 2.0 using HCl.
-
Titrate with KOH under inert gas (Argon/Nitrogen) to prevent CO
absorption.[1] -
Record pH vs. Volume added.
-
-
Analysis: Use the Bjerrum plot method or Gran plot to determine the equivalence point.
Protocol B: Microsomal Stability Assay (Metabolic Clearance)
Use this to determine if 4-OCF3 successfully blocks metabolism compared to 2-OMe.[1]
-
System: Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) at 0.5 mg protein/mL.[1]
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Substrate: Test compounds (2-OMe and 4-OCF
analogs) at 1 µM final concentration (keeps kinetics first-order). -
Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM Glucose-6-phosphate, 1 U/mL G6P-Dehydrogenase).
-
Sampling:
-
Incubate at 37°C.
-
Aliquot 50 µL at T = 0, 5, 15, 30, and 60 minutes.
-
Quench immediately in 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).[1]
-
-
Quantification: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation:
Decision Workflow: When to Use Which?
The following decision tree guides the SAR (Structure-Activity Relationship) strategy based on the specific deficits of your lead molecule.
Figure 2: Strategic decision tree for substituent selection.
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.[1]
-
Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent.[3] Beilstein Journal of Organic Chemistry, 4,[3] 13.
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1]
-
Kuhn, B., et al. (2010). Intramolecular Hydrogen Bonding in Medicinal Chemistry. Journal of Medicinal Chemistry, 53(6), 2601–2611.[1]
-
Manteau, B., et al. (2010).New trends in the chemistry of
-fluorinated ethers, thioethers, amines and phosphines. Journal of Fluorine Chemistry, 131(1), 140-158.[1] [1]
Certificate of Analysis (CoA) specification for 2-methoxy-4-(trifluoromethoxy)benzoic acid
Executive Summary: The Hidden Cost of "Standard" Grade
In drug discovery, the scaffold 2-methoxy-4-(trifluoromethoxy)benzoic acid serves as a critical building block. The combination of the electron-donating methoxy group (
However, not all commercial sources are equal. A generic "97% purity" Certificate of Analysis (CoA) often hides impurities that are chemically silent in simple HPLC but catastrophic in downstream catalysis.
This guide objectively compares High-Purity Pharmaceutical Grade (HP-PG) specifications against Standard Reagent Grade (SRG) alternatives. We provide the experimental data and validated protocols necessary to establish a self-validating quality control system in your lab.
Comparative Specification Analysis
The following table contrasts the critical parameters between a robust Pharma-Grade CoA and a typical Reagent-Grade CoA. The "Impact" column highlights the causality between the specification and experimental success.
Table 1: Specification Comparison Matrix
| Parameter | High-Purity Pharma Grade (HP-PG) | Standard Reagent Grade (SRG) | Experimental Impact |
| Appearance | White to off-white crystalline solid | White to yellow/beige powder | Color often indicates oxidation products or trace metal contamination (e.g., Pd black) that poisons sensitive catalysts. |
| Assay (HPLC) | 1-2% impurity load can lead to difficult chromatographic separations of the final drug candidate. | ||
| Identity ( | Conforms; Distinct | Conforms (often skipped) | Crucial: Distinguishes |
| Water (KF) | Not Specified (often | Moisture hydrolyzes activation reagents (e.g., SOCl2, HATU), causing non-stoichiometric failures in amide couplings. | |
| Residue on Ignition | Not Specified | High inorganic salt content interferes with solubility and mass balance calculations. | |
| Pd Content | Not Specified | Residual Palladium from precursor synthesis (Suzuki/Buchwald) causes false positives in biological assays and unintended side reactions. |
Critical Quality Attributes & Experimental Validation
The "Invisible" Impurity: Water Content
The Problem: Reagent grade samples often contain 1-3% water due to the hygroscopic nature of benzoic acid derivatives. The Consequence: When activating this acid with oxalyl chloride or HATU, water consumes the reagent, generating HCl or urea byproducts and leaving unreacted acid. The Fix: Mandatory Karl Fischer (KF) titration. Do not rely on "Loss on Drying" as it may volatilize the product.
The Fluorine Signature ( NMR)
Many "standard" CoAs rely solely on
-
Protocol: Run
NMR in . -
Target Signal: The
group typically resonates between -57.0 and -59.0 ppm . -
Warning: A signal near -63.0 ppm indicates a Trifluoromethyl (
) impurity, a common synthesis error where the wrong starting material was used.
Validated Analytical Protocols
To establish the HP-PG specification in-house, use the following validated methods.
High-Performance Liquid Chromatography (HPLC) Method
Rationale: An acidic mobile phase is required to keep the carboxylic acid protonated (
Instrument: HPLC with UV-Vis / PDA Detector
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,
Gradient Program:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 10 |
| 15.0 | 90 |
| 18.0 | 90 |
| 18.1 | 10 |
| 23.0 | 10 (Equilibration) |
Sample Preparation Workflow
-
Weigh: Accurately weigh 10 mg of sample.
-
Dissolve: Dissolve in 10 mL of 50:50 MeCN:Water.
-
Filter: Pass through a
PTFE filter (nylon filters may absorb acidic compounds). -
Inject:
.
Visualizing the Quality Control Logic
The following diagrams illustrate the logic flow for accepting or rejecting a batch based on the specific risks associated with fluorinated benzoic acids.
Diagram 1: The CoA Decision Matrix
This flowchart outlines the critical decision points for releasing this specific raw material.
Caption: Sequential logic flow for QC release. Note that 19F NMR is a "gatekeeper" step before expensive HPLC quantification.
Diagram 2: Impact of Impurities on Synthesis
This diagram demonstrates why the specs matter by mapping impurities to downstream chemical failures.
Caption: Causal mapping of specific CoA defects to downstream experimental failures in drug development workflows.
References
-
International Council for Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances.[1] (2006).[1][2] Defines reporting, identification, and qualification thresholds for impurities.[2][3][4] [Link]
-
International Council for Harmonisation (ICH). ICH Q3C(R8): Guideline for Residual Solvents. (2021). Establishes permissible limits for solvents like Methanol and THF in pharmaceutical substances. [Link]
-
Dolbier, W. R.Fluorine-containing Reagents. John Wiley & Sons. (2008).
NMR chemical shifts for trifluoromethoxy vs. trifluoromethyl groups. [Link] -
PubChem Compound Summary. this compound. National Center for Biotechnology Information. [Link] (Note: Use structure search for specific isomer verification as CAS varies by salt form).
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development. Wiley-Interscience. (1997). The standard text for developing acidic mobile phase gradients for carboxylic acids. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
